Product packaging for Veratril(Cat. No.:CAS No. 554-34-7)

Veratril

Número de catálogo: B1605928
Número CAS: 554-34-7
Peso molecular: 330.3 g/mol
Clave InChI: GMPWPTYBCCEVKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Veratril is a useful research compound. Its molecular formula is C18H18O6 and its molecular weight is 330.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O6 B1605928 Veratril CAS No. 554-34-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPWPTYBCCEVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280410
Record name Veratril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554-34-7
Record name Veratril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Veratril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Veratril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratril, systematically known as 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, is an organic compound with significant applications in synthetic chemistry and potential relevance in medicinal chemistry. Its structure, featuring two veratryl groups bridged by a diketone moiety, provides a versatile scaffold for the synthesis of more complex molecules. This document provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Structure and Identification

This compound is an α-diketone characterized by two 3,4-dimethoxyphenyl substituents attached to an ethanedione backbone.

  • IUPAC Name: 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione[1]

  • Synonyms: 3,3',4,4'-Tetramethoxybenzil, this compound[2]

  • Molecular Formula: C₁₈H₁₈O₆[1]

  • CAS Number: 554-34-7[1]

The presence of the electron-donating methoxy groups on the phenyl rings influences the reactivity of both the aromatic system and the diketone functionality.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and analytical characterization.

PropertyValueReference
Molecular Weight 330.33 g/mol [1]
Appearance Yellow to orange solid
Melting Point 131-135 °C
Boiling Point 505.6 °C at 760 mmHg[1]
Density 1.195 g/cm³[1]
Solubility Soluble in organic solvents such as ethanol and acetone; limited solubility in water.
Flash Point 223.6 °C[1]

Synthesis of this compound

This compound can be synthesized through the oxidation of veratroin, which is in turn prepared from veratraldehyde. A typical experimental protocol is detailed below.

Synthesis of Veratroin from Veratraldehyde

Experimental Protocol:

  • In a round-bottom flask, dissolve 10.0 g of veratraldehyde in 50 mL of ethanol.

  • Add a solution of 5.0 g of potassium cyanide (KCN) in 10 mL of water to the flask. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reflux the mixture for 4 hours. The solution will turn a reddish-brown color.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • A yellow precipitate of veratroin will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude veratroin from ethanol to obtain a purified product.

Oxidation of Veratroin to this compound

Experimental Protocol:

  • Suspend 5.0 g of purified veratroin in 50 mL of glacial acetic acid in a round-bottom flask.

  • Heat the mixture to 80 °C with stirring.

  • Slowly add a solution of 3.0 g of chromium trioxide (CrO₃) in 10 mL of water and 10 mL of glacial acetic acid dropwise to the reaction mixture. Caution: Chromium trioxide is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment.

  • After the addition is complete, maintain the temperature at 80 °C for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A yellow precipitate of this compound will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude this compound from ethanol to yield pure, yellow crystals.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the carbonyl (C=O) stretching of the α-diketone at approximately 1680-1660 cm⁻¹ and C-O stretching of the methoxy groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The methoxy protons will appear as a sharp singlet at around δ 3.9 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons in the diketone at around δ 190 ppm, as well as signals for the aromatic and methoxy carbons.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecular architectures.

Synthesis of Heterocyclic Compounds

This compound can undergo condensation reactions with various binucleophiles to form a range of heterocyclic systems. For example, its reaction with o-phenylenediamine can yield quinoxaline derivatives.

Experimental Workflow for Quinoxaline Synthesis:

G This compound This compound Reaction Condensation Reaction This compound->Reaction oPD o-Phenylenediamine oPD->Reaction Solvent Ethanol Solvent->Reaction Solvent Heat Reflux Heat->Reaction Condition Product Quinoxaline Derivative Reaction->Product

Caption: Workflow for the synthesis of a quinoxaline derivative from this compound.

Biological Relevance

While this compound itself is not a known drug, its structural motifs are present in various biologically active molecules. The dimethoxyphenyl group is a common feature in many natural products and synthetic compounds with pharmacological properties. Research into the biological activities of this compound and its derivatives is an active area of investigation.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of the chemical nature and utility of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and data aim to facilitate its synthesis and application in further research and development endeavors.

References

Veratril (Veratramine): A Technical Guide on its Mechanism of Action in Pain Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratramine, a steroidal alkaloid derived from plants of the Veratrum species, has demonstrated significant potential in pain modulation, particularly in models of neuropathic pain.[1] This technical guide provides an in-depth overview of the current understanding of veratramine's mechanism of action, focusing on its primary molecular targets and signaling pathways. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of the signaling cascades and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel analgesic therapies.

Introduction

Veratramine is a naturally occurring steroidal alkaloid found in various plants of the Liliaceae family, notably Veratrum nigrum.[1][2] Historically, extracts from Veratrum species have been used in traditional medicine for various ailments, though their toxicity is well-recognized.[3][4] Recent research has highlighted the analgesic properties of veratramine, particularly in the context of diabetic peripheral neuropathy.[2][5] This document synthesizes the available scientific literature to provide a detailed technical overview of veratramine's mechanism of action in pain modulation.

Core Mechanism of Action: Inhibition of the SIGMAR1-NMDAR Pathway

The principal mechanism underlying the analgesic effects of veratramine involves the inhibition of the Sigma-1 receptor (SIGMAR1) and the subsequent modulation of the N-methyl-D-aspartate receptor (NMDAR) signaling pathway.[2][5]

Molecular Targets
  • Sigma-1 Receptor (SIGMAR1): Veratramine is proposed to directly interact with SIGMAR1. Molecular docking studies predict a binding energy of -3.6 kcal/mol between veratramine and SIGMAR1.[2] SIGMAR1 is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including the modulation of ion channels and receptor signaling.

  • N-methyl-D-aspartate Receptor (NMDAR): Veratramine indirectly modulates NMDAR function. It has been shown to inhibit the phosphorylation of the NMDAR at the Ser896 site and disrupt the formation of the SIGMAR1-NMDAR complex.[2][5]

Signaling Pathway

Veratramine's engagement with SIGMAR1 initiates a cascade of events that ultimately dampens neuronal hyperexcitability, a key feature of neuropathic pain. The proposed signaling pathway is as follows:

  • Veratramine Binds to SIGMAR1: Veratramine directly interacts with and inhibits SIGMAR1.

  • Disruption of SIGMAR1-NMDAR Complex: This interaction prevents the formation and stability of the SIGMAR1-NMDAR protein complex.[2][5]

  • Reduced NMDAR Phosphorylation: Veratramine treatment leads to a significant decrease in the phosphorylation of the NMDAR at the Ser896 residue.[2][5]

  • Inhibition of NMDAR-CaMKII Complex Formation: The downstream signaling is further impacted by the inhibition of the formation of the NMDAR-Ca2+/calmodulin-dependent protein kinase II (CaMKII) complex.[2][5]

  • Pain Modulation: The culmination of these molecular events is the attenuation of pain signals.

Veratramine Signaling Pathway in Pain Modulation cluster_inhibition Inhibitory Effects of Veratramine Veratramine Veratramine SIGMAR1 SIGMAR1 Veratramine->SIGMAR1 Inhibits p_NMDAR p-NMDAR (Ser896) Veratramine->p_NMDAR Inhibits SIGMAR1_NMDAR SIGMAR1-NMDAR Complex Veratramine->SIGMAR1_NMDAR Disrupts NMDAR_CaMKII NMDAR-CaMKII Complex Veratramine->NMDAR_CaMKII Inhibits SIGMAR1->SIGMAR1_NMDAR Forms NMDAR NMDAR NMDAR->SIGMAR1_NMDAR p_NMDAR->NMDAR_CaMKII Promotes Formation CaMKII CaMKII CaMKII->NMDAR_CaMKII SIGMAR1_NMDAR->p_NMDAR Promotes Phosphorylation Pain_Signal Pain Signal Transmission NMDAR_CaMKII->Pain_Signal Enhances

Veratramine's inhibitory signaling pathway in pain modulation.

Quantitative Data

The following table summarizes the key quantitative findings from a preclinical study investigating the effects of veratramine in a rat model of diabetic peripheral neuropathy.[2][5]

ParameterControl/Vehicle GroupDPN Model GroupVeratramine-Treated Group (50 µg/kg)
Mechanical Withdrawal Threshold (N) -7.5 ± 1.917.9 ± 2.6
Thermal Pain Tolerance (s) -11.8 ± 4.220.4 ± 4.1
Cold Ectopic Pain Tolerance (s) -3.4 ± 0.85.9 ± 1.7
Veratramine-SIGMAR1 Binding Energy (kcal/mol) ---3.6 (Molecular Docking)

Experimental Protocols

Diabetic Peripheral Neuropathy (DPN) Rat Model
  • Animals: Male Sprague-Dawley rats.

  • Induction: A single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer, following a high-fat diet.

  • Confirmation: DPN was confirmed two months post-induction by assessing the mechanical pain threshold.

  • Grouping: Rats were divided into a model group and a treatment group. A vehicle group consisted of diabetic rats without peripheral neuropathy.

  • Treatment: The treatment group received a daily intravenous injection of veratramine (50 µg/kg) via the tail vein for 4 weeks.

Behavioral Assays for Pain Assessment
  • Mechanical Withdrawal Threshold (MWT): Assessed using von Frey filaments applied to the plantar surface of the hind paw. The force required to elicit a withdrawal response was recorded.

  • Thermal Paw Withdrawal Latency (TWL): Measured using a radiant heat source focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw was recorded.

  • Cold Allodynia: Assessed by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of licking and flinching behavior.

Biochemical Assays
  • Co-immunoprecipitation (Co-IP):

    • Spinal cord tissue lysates were prepared.

    • Lysates were incubated with primary antibodies against SIGMAR1 or NMDAR.

    • Protein A/G agarose beads were used to pull down the antibody-protein complexes.

    • The precipitated proteins were then analyzed by Western blotting to detect interacting partners (NMDAR and CaMKII).

  • Western Blotting:

    • Proteins from spinal cord tissue lysates were separated by SDS-PAGE.

    • Proteins were transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against SIGMAR1, NMDAR, and phosphorylated NMDAR (Ser896).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection.

    • Bands were visualized using an enhanced chemiluminescence (ECL) system.

Experimental Workflow cluster_model Animal Model and Treatment cluster_behavior Behavioral Assessment cluster_biochem Biochemical Analysis DPN_Model DPN Rat Model Induction (STZ) Grouping Grouping: - Vehicle - Model - Veratramine (50 µg/kg) DPN_Model->Grouping Treatment 4-Week Treatment Grouping->Treatment MWT Mechanical Withdrawal Threshold Treatment->MWT TWL Thermal Paw Withdrawal Latency Treatment->TWL Cold_Allodynia Cold Allodynia Treatment->Cold_Allodynia Tissue_Harvest Spinal Cord Tissue Harvest Treatment->Tissue_Harvest CoIP Co-immunoprecipitation (SIGMAR1, NMDAR) Tissue_Harvest->CoIP WB Western Blotting (SIGMAR1, NMDAR, p-NMDAR) Tissue_Harvest->WB

Workflow for investigating veratramine's analgesic effects.

Potential Alternative Mechanism: Modulation of Voltage-Gated Sodium Channels

While the SIGMAR1-NMDAR pathway is the most substantiated mechanism for veratramine's analgesic effects, it is noteworthy that Veratrum alkaloids are known to interact with voltage-gated sodium channels (VGSCs).[6] Some alkaloids in this class act as VGSC activators, leading to persistent channel opening. This action on VGSCs, particularly subtypes expressed in nociceptive neurons (e.g., Nav1.7, Nav1.8), could contribute to or modulate the overall effect of veratramine on pain perception. However, specific studies detailing the direct effects of veratramine on VGSCs in the context of pain modulation are currently limited.

Pharmacokinetics and Toxicology

  • Pharmacokinetics: Studies in rats have shown gender-dependent differences in the pharmacokinetics of veratramine, with males exhibiting higher bioavailability.[7]

  • Toxicity: Veratramine, like other Veratrum alkaloids, is toxic. The LD50 for intragastrically administered veratramine in Kunming mice is 15.9 mg/kg.[1] Symptoms of Veratrum alkaloid poisoning can include nausea, vomiting, abdominal pain, bradycardia, and hypotension.[4][6]

Conclusion and Future Directions

Veratramine presents a promising avenue for the development of novel analgesics, primarily through its inhibitory action on the SIGMAR1-NMDAR signaling pathway. The preclinical data demonstrate its efficacy in a relevant model of neuropathic pain. However, for its progression as a therapeutic candidate, further research is imperative. Key areas for future investigation include:

  • Quantitative Binding Assays: Determination of the binding affinity (Ki or Kd) of veratramine for SIGMAR1 and its direct or indirect effects on NMDAR subtypes.

  • Elucidation of Sodium Channel Interaction: Detailed electrophysiological studies are needed to clarify the specific effects of veratramine on voltage-gated sodium channel subtypes involved in pain transmission.

  • Comprehensive Toxicological Profiling: A more thorough assessment of the safety profile of veratramine is required.

  • Structure-Activity Relationship (SAR) Studies: To optimize the analgesic efficacy and minimize the toxicity of veratramine-based compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on veratramine's mechanism of action in pain modulation and to identify critical areas for future research.

References

An In-depth Technical Guide on Veratril: Synthesis, Chemical Profile, and Relation to Natural Lignans

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific information regarding the historical discovery or natural sources of the compound known as Veratril, with the chemical name 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione. The available data strongly suggests that this compound is primarily a synthetic compound available from chemical suppliers. This guide provides a detailed account of its chemical nature, a plausible synthetic route, and contextualizes it within the broader class of naturally occurring lignans, which it structurally resembles.

Introduction to this compound

Chemical Properties of this compound

The key chemical and physical properties of this compound are summarized in the table below. This information is compiled from chemical supplier databases and computational chemistry resources.

PropertyValue
Chemical Formula C₁₈H₁₈O₆
Molar Mass 330.33 g/mol
CAS Number 554-34-7
Appearance Yellow to orange solid
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[3]
IUPAC Name 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione

Synthesis of this compound

While a formal discovery and isolation from a natural source are not documented, the synthesis of this compound can be achieved through established organic chemistry methods. A common and plausible route is the oxidation of veratroin (an α-hydroxy ketone), which itself can be synthesized from veratraldehyde.

A likely two-step synthesis of this compound from the readily available starting material, veratraldehyde, is outlined below.

Step 1: Benzoin Condensation of Veratraldehyde to Veratroin

Two molecules of veratraldehyde undergo a benzoin-type condensation reaction, typically catalyzed by a nucleophile such as cyanide or a thiamine-derived N-heterocyclic carbene, to form veratroin (3,4,3',4'-tetramethoxybenzoin).

Step 2: Oxidation of Veratroin to this compound

The resulting α-hydroxy ketone, veratroin, is then oxidized to the α-diketone, this compound. This oxidation can be accomplished using various oxidizing agents, such as nitric acid, copper(II) salts, or other selective oxidants for secondary alcohols.

The following diagram illustrates the proposed synthetic pathway for this compound.

G Veratraldehyde Veratraldehyde (2 molecules) Veratroin Veratroin (α-hydroxy ketone) Veratraldehyde->Veratroin Benzoin Condensation This compound This compound (1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione) Veratroin->this compound Oxidation Catalyst Cyanide or N-heterocyclic carbene Catalyst->Veratraldehyde Oxidant Oxidizing Agent (e.g., Cu²⁺, HNO₃) Oxidant->Veratroin

A proposed two-step synthetic pathway for this compound from veratraldehyde.

This compound in the Context of Natural Lignans

This compound's core structure is that of a lignan. Lignans are a large and diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[1] They are widely distributed in the plant kingdom and are found in foods such as flaxseeds, whole grains, fruits, and vegetables.[4][5]

The biosynthesis of lignans in plants begins with the shikimic acid pathway, which produces the amino acid phenylalanine. Phenylalanine is then converted into various phenylpropanoid units, with coniferyl alcohol being a key intermediate. The dimerization of two coniferyl alcohol molecules, a reaction often directed by dirigent proteins, leads to the formation of the basic lignan skeleton.[5] This initial dimer can then undergo a variety of modifications to produce the vast array of naturally occurring lignans.

The following diagram provides a simplified overview of the biosynthetic origin of lignans.

G Shikimic_Acid Shikimic Acid Pathway Phenylalanine Phenylalanine Shikimic_Acid->Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Coniferyl_Alcohol Coniferyl Alcohol (2 molecules) Phenylpropanoid_Pathway->Coniferyl_Alcohol Pinoresinol Pinoresinol (A simple lignan) Coniferyl_Alcohol->Pinoresinol Oxidative Dimerization (Dirigent Proteins) Diverse_Lignans Diverse Lignans Pinoresinol->Diverse_Lignans Further Modifications

A simplified biosynthetic pathway for the formation of lignans in plants.

Many lignans exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][5] When consumed by humans, plant lignans can be metabolized by gut microbiota into enterolignans, such as enterodiol and enterolactone, which are phytoestrogens that can influence hormonal balance.[4][5] While this compound shares a structural backbone with these compounds, there is a lack of specific research on its biological effects. Related synthetic compounds, such as 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters, have been investigated for their potential in overcoming multidrug resistance in cancer cells, suggesting that the core structure may be of interest in medicinal chemistry.[6]

Conclusion

This compound (1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione) is a well-defined organic compound that is available as a synthetic chemical. Despite its structural similarity to the naturally occurring lignans, there is no evidence in the reviewed scientific literature of its isolation from a natural source or a documented history of its discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and has placed it within the important context of lignan chemistry and biology. Further research would be required to determine if this compound possesses any of the biological activities characteristic of its naturally occurring structural relatives.

References

Veratril (Verapamil) in Blood Pressure Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a phenylalkylamine derivative, is a first-generation calcium channel blocker widely utilized in the management of hypertension, angina pectoris, and certain cardiac arrhythmias. This technical guide provides an in-depth exploration of Verapamil's role in blood pressure regulation, focusing on its mechanism of action at the molecular level, its effects on vascular smooth muscle and cardiac cells, and its clinical efficacy. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols for assessing its antihypertensive effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Hypertension is a major global health concern, significantly increasing the risk of cardiovascular diseases. Pharmacological intervention is a cornerstone of hypertension management, and calcium channel blockers (CCBs) represent a key therapeutic class. Verapamil, marketed under various brand names including Veratril, Calan, and Isoptin, is a non-dihydropyridine CCB that exerts its antihypertensive effects through a well-defined mechanism of action.[1][2][3] By targeting L-type calcium channels, Verapamil modulates intracellular calcium concentrations, leading to vasodilation and a reduction in cardiac workload, thereby lowering blood pressure. This guide will dissect the intricate pathways through which Verapamil achieves this effect.

Mechanism of Action and Signaling Pathways

Verapamil's primary mechanism of action is the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle cells and cardiac myocytes.[1] This blockade prevents the influx of extracellular calcium ions, a critical step in muscle contraction.

Vascular Smooth Muscle Cell Relaxation

In vascular smooth muscle cells, the influx of calcium through L-type channels triggers a cascade of events leading to contraction. Verapamil's blockade of these channels disrupts this process, resulting in vasodilation and a decrease in peripheral resistance. The downstream signaling pathway is as follows:

  • Inhibition of Calcium Influx: Verapamil binds to the α1 subunit of the L-type calcium channel, physically obstructing the channel and preventing the influx of Ca²⁺ into the cell.

  • Reduced Calmodulin Activation: The decrease in intracellular Ca²⁺ concentration leads to reduced binding of Ca²⁺ to calmodulin (CaM).

  • Inhibition of Myosin Light Chain Kinase (MLCK): The Ca²⁺-CaM complex is responsible for activating Myosin Light Chain Kinase (MLCK). With lower levels of activated CaM, MLCK activity is diminished.

  • Decreased Myosin Light Chain Phosphorylation: MLCK phosphorylates the myosin light chains, a crucial step for the interaction between actin and myosin filaments and subsequent muscle contraction. Reduced MLCK activity leads to decreased phosphorylation of myosin light chains.

  • Vascular Smooth Muscle Relaxation: The reduced phosphorylation of myosin light chains results in the relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.

Verapamil_Signaling_Pathway Verapamil Verapamil L_type_Ca_Channel L-type Ca²⁺ Channel (Vascular Smooth Muscle) Verapamil->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx Verapamil->Ca_Influx inhibits Intracellular_Ca ↓ Intracellular [Ca²⁺] Calmodulin Calmodulin (CaM) Intracellular_Ca->Calmodulin activates CaM_Complex Ca²⁺-CaM Complex Intracellular_Ca->CaM_Complex inhibits formation MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK activates CaM_Complex->MLCK inhibits activation MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P phosphorylates MLCK->MLC_P ↓ phosphorylation Contraction Muscle Contraction MLC_P->Contraction Relaxation Vasodilation MLC_P->Relaxation BP ↓ Blood Pressure Relaxation->BP

Verapamil's signaling pathway in vascular smooth muscle cells.
Cardiac Effects

In addition to its effects on vascular smooth muscle, Verapamil also acts on cardiac cells. By blocking L-type calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes, it slows the heart rate (negative chronotropic effect) and reduces the speed of conduction (negative dromotropic effect). In cardiac muscle cells, it reduces the force of contraction (negative inotropic effect). These cardiac effects contribute to the overall reduction in blood pressure and are particularly beneficial in the treatment of angina and arrhythmias.

Quantitative Data from Clinical Trials

Numerous clinical trials have demonstrated the efficacy of Verapamil in lowering blood pressure. The following tables summarize key quantitative data from some of these studies.

Table 1: Dose-Response Relationship of Sustained-Release Verapamil in Mild to Moderate Essential Hypertension
Daily DoseMean Change in Diastolic Blood Pressure (mmHg)
Placebo-
60 mgSimilar to placebo
120 mgSignificant reduction vs. placebo
240 mgFurther significant reduction vs. 120 mg
480 mgGreatest reduction in blood pressure

Data from a double-blind, parallel-group, placebo-controlled study.[4]

Table 2: Comparison of Verapamil with Other Antihypertensive Agents
TreatmentMean Reduction in Morning Systolic BP (mmHg)Mean Reduction in Morning Diastolic BP (mmHg)
COER-24 Verapamil (240-360 mg/day)-16.6-11.9
Enalapril (10-20 mg/day)Lower than VerapamilLower than Verapamil
Losartan (50-100 mg/day)Lower than VerapamilLower than Verapamil
Placebo--

Data from a randomized, double-blinded, placebo-controlled, multicenter study.[5]

Table 3: Efficacy of Verapamil in a Head-to-Head Comparison Study
TreatmentAchievement of Goal Blood Pressure (Period 1)Achievement of Goal Blood Pressure (Period 2)
Verapamil SR (240 mg/day)65.2%73.0%
Atenolol (50 mg/day)55.1%59.6%
Captopril (25 mg BID)43.8%57.1%

Data from a double-blind, positively controlled, forced dose titration study in black patients with mild to moderate hypertension.[6]

Experimental Protocols

The following sections detail representative protocols for preclinical and clinical evaluation of Verapamil's effect on blood pressure.

Preclinical Evaluation in Spontaneously Hypertensive Rats (SHR)

This protocol describes a method for evaluating the long-term effects of Verapamil on blood pressure in a common animal model of hypertension.

Objective: To determine the effect of chronic oral administration of Verapamil on systolic and diastolic blood pressure in Spontaneously Hypertensive Rats (SHR).

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Verapamil hydrochloride

  • Drinking water

  • Animal cages with water bottles

  • Non-invasive blood pressure measurement system for rodents (e.g., tail-cuff method)

  • Animal scale

Procedure:

  • Animal Acclimation: House SHR in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide standard rat chow and water ad libitum.

  • Baseline Blood Pressure Measurement: Acclimate the rats to the restraining device of the non-invasive blood pressure system for several days before recording baseline measurements. Measure and record the systolic and diastolic blood pressure and heart rate of each rat for 3-5 consecutive days to establish a stable baseline.

  • Treatment Groups: Randomly assign the rats to two groups: a control group receiving regular drinking water and a treatment group receiving Verapamil dissolved in the drinking water (e.g., 0.75 mg/ml).[7]

  • Drug Administration: Prepare fresh Verapamil solution daily. Monitor water consumption to estimate the daily dose of Verapamil per rat.

  • Blood Pressure Monitoring: Measure and record the blood pressure and heart rate of all rats weekly for the duration of the study (e.g., 16 weeks).[8]

  • Data Analysis: At the end of the study, compare the changes in blood pressure and heart rate from baseline between the Verapamil-treated group and the control group using appropriate statistical methods (e.g., t-test or ANOVA).

Preclinical_Workflow Start Start Acclimation Animal Acclimation (SHR) Start->Acclimation Baseline_BP Baseline Blood Pressure Measurement Acclimation->Baseline_BP Randomization Randomization Baseline_BP->Randomization Control_Group Control Group (Drinking Water) Randomization->Control_Group Group 1 Verapamil_Group Verapamil Group (Verapamil in Water) Randomization->Verapamil_Group Group 2 Weekly_BP Weekly Blood Pressure Monitoring Control_Group->Weekly_BP Verapamil_Group->Weekly_BP Data_Analysis Data Analysis Weekly_BP->Data_Analysis End End Data_Analysis->End

Workflow for preclinical evaluation of Verapamil.
Phase III Clinical Trial Protocol for Essential Hypertension

This protocol outlines the key elements of a Phase III clinical trial to evaluate the efficacy and safety of Verapamil in patients with essential hypertension.

Title: A Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of Sustained-Release Verapamil in Patients with Mild to Moderate Essential Hypertension.

Objectives:

  • Primary: To demonstrate the superiority of sustained-release (SR) Verapamil compared to placebo in reducing sitting diastolic blood pressure from baseline to the end of the treatment period.

  • Secondary: To evaluate the effect of SR Verapamil on sitting systolic blood pressure, to assess the dose-response relationship, and to evaluate the safety and tolerability of SR Verapamil.

Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Run-in Period: A 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.

  • Treatment Period: A 6-week double-blind treatment period where patients are randomized to receive either SR Verapamil (e.g., 240 mg once daily) or a matching placebo.[4]

  • Follow-up: A 2-week follow-up period after the cessation of treatment.

Inclusion Criteria:

  • Male or female patients aged 18-75 years.

  • Diagnosis of mild to moderate essential hypertension (sitting diastolic blood pressure between 95 and 114 mmHg).

  • Willingness to provide written informed consent.

Exclusion Criteria:

  • Secondary hypertension.

  • Severe cardiovascular disease.

  • Significant renal or hepatic impairment.

  • Known hypersensitivity to Verapamil or other calcium channel blockers.

  • Use of other antihypertensive medications that cannot be safely discontinued.

Study Procedures:

  • Screening Visit: Obtain informed consent, assess eligibility criteria, and perform a physical examination and laboratory tests.

  • Randomization Visit: At the end of the run-in period, eligible patients are randomized to a treatment group.

  • Study Visits: Patients will have visits at weeks 2, 4, and 6 of the treatment period and a final follow-up visit at week 8. At each visit, blood pressure and heart rate will be measured, and adverse events will be recorded.

  • Blood Pressure Measurement: Sitting blood pressure will be measured in triplicate at each visit using a calibrated sphygmomanometer after the patient has been resting for at least 5 minutes.

Statistical Analysis:

  • The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in sitting diastolic blood pressure at week 6, with treatment as a factor and baseline blood pressure as a covariate.

  • Secondary efficacy endpoints and safety data will be analyzed using appropriate statistical methods.

Clinical_Trial_Workflow Start Patient Screening Informed_Consent Informed Consent Start->Informed_Consent Run_In 4-Week Placebo Run-in Period Informed_Consent->Run_In Randomization Randomization Run_In->Randomization Placebo_Group Placebo Group Randomization->Placebo_Group Arm 1 Verapamil_Group Verapamil SR Group Randomization->Verapamil_Group Arm 2 Treatment_Period 6-Week Double-Blind Treatment Period Placebo_Group->Treatment_Period Verapamil_Group->Treatment_Period Follow_Up 2-Week Follow-up Treatment_Period->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis End End of Study Data_Analysis->End

Workflow for a Phase III clinical trial of Verapamil.

Conclusion

Verapamil is a well-established and effective antihypertensive agent with a clear mechanism of action centered on the blockade of L-type calcium channels. This action leads to vascular smooth muscle relaxation and a reduction in cardiac workload, both of which contribute to its blood pressure-lowering effects. The quantitative data from numerous clinical trials support its efficacy and provide guidance on appropriate dosing and its comparative effectiveness. The experimental protocols outlined in this guide provide a framework for the continued investigation of Verapamil and other calcium channel blockers in the context of hypertension research and drug development. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals working to understand and advance the treatment of hypertension.

References

Unveiling the Analgesic Potential of Veratramine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Yunnan, China - A class of naturally occurring steroidal alkaloids, known as veratramine-type alkaloids, found in plants of the Veratrum genus, are demonstrating significant promise as potent analgesic compounds. This technical guide provides an in-depth overview of the current understanding of their analgesic properties, with a focus on their mechanism of action and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Recent phytochemical investigations into traditional medicinal plants, particularly Veratrum taliense, have led to the isolation of several veratramine-type alkaloids.[1][2] These compounds have exhibited noteworthy analgesic effects in preclinical models, with some demonstrating greater potency than the commonly used opioid analgesic, pethidine. The primary mechanism of action for veratramine, a key alkaloid in this class, has been identified as the inhibition of the SIGMAR1-NMDAR signaling pathway, offering a novel target for pain therapeutics. Further research suggests that modulation of ion channels and anti-inflammatory effects may also contribute to their overall analgesic profile.

Quantitative Data on Analgesic Activity

While specific ED50 values for the analgesic effects of most veratramine-type alkaloids are not yet available in the published literature, preclinical studies using the acetic acid-induced writhing test in mice provide strong qualitative and comparative data.

Compound ClassSpecific Alkaloid(s)Animal ModelAssayKey FindingsReference
Veratramine-type AlkaloidsVeratavines A-HMiceAcetic Acid-Induced WrithingAll tested alkaloids showed significant analgesic activity.[1][2]
Veratramine-type AlkaloidsVeratavines A and DMiceAcetic Acid-Induced WrithingDemonstrated more potent antalgic effects than pethidine.[1][2]
Jervine-type AlkaloidsVeratralines A-C & known analogsMiceAcetic Acid-Induced WrithingAll compounds significantly decreased the number of writhes, outperforming Dolantin.[3]

Core Mechanism of Action: Signaling Pathways

The analgesic effect of veratramine, a representative veratramine-type alkaloid, is primarily attributed to its interaction with the Sigma-1 Receptor (SIGMAR1) and the N-methyl-D-aspartate receptor (NMDAR).

SIGMAR1-NMDAR Pathway Inhibition

In neuropathic pain models, veratramine has been shown to alleviate pain symptoms by inhibiting the activation of the SIGMAR1-NMDAR pathway. This involves the suppression of SIGMAR1 expression and a reduction in the phosphorylation of the NMDAR Ser896 site. The binding of veratramine disrupts the formation of the SIGMAR1-NMDAR and NMDAR-CaMKII complexes, leading to a decrease in neuronal hyperexcitability and pain transmission.

SIGMAR1_NMDAR_Pathway cluster_postsynaptic Postsynaptic Neuron Veratramine Veratramine SIGMAR1 SIGMAR1 Veratramine->SIGMAR1 Inhibits NMDAR NMDAR (p-Ser896) SIGMAR1->NMDAR Stabilizes Ca_ion Ca²⁺ NMDAR->Ca_ion Influx CaMKII CaMKII CaMKII->NMDAR Phosphorylates Vesicle Synaptic Vesicle Ca_ion->CaMKII Activates Excitatory_NT Excitatory Neurotransmitters Pain_Signal Pain Signal Transmission Excitatory_NT->Pain_Signal Vesicle->Excitatory_NT Release

Inhibitory action of Veratramine on the SIGMAR1-NMDAR pathway.
Other Potential Mechanisms

  • Ion Channel Modulation: Veratrum alkaloids have a known history of interacting with voltage-gated sodium channels. This interaction can lead to a decrease in neuronal excitability, which is a key factor in the transmission of pain signals. There is also emerging evidence suggesting a role for N-type calcium channel inhibition in the analgesic effects of some steroidal alkaloids.

  • Anti-inflammatory Effects: Many Veratrum alkaloids possess anti-inflammatory properties. By reducing inflammation, these compounds can indirectly alleviate pain by decreasing the production of inflammatory mediators that sensitize nociceptors.

Experimental Protocols

The primary preclinical assay used to evaluate the analgesic properties of veratramine-type alkaloids is the acetic acid-induced writhing test in mice. This test is a model of visceral pain.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of a test compound by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Male ICR or Swiss albino mice (20-25 g)

  • Test compounds (veratramine alkaloids)

  • Vehicle (e.g., normal saline, 0.25% Na-CMC)

  • Positive control (e.g., pethidine, Dolantin, indomethacin)

  • Acetic acid solution (0.6-0.7% in distilled water)

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week.

  • Grouping: Animals are randomly divided into groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control

    • Group 3 onwards: Test compound at various doses

  • Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).

  • Absorption Period: A period of 30-60 minutes is allowed for the absorption of the administered substances.

  • Induction of Writhing: Each mouse receives an intraperitoneal injection of acetic acid (typically 10 ml/kg body weight).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a predetermined period, usually 10-20 minutes.

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic protection is determined using the following formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Acetic_Acid_Writhing_Test start Start: Acclimatized Mice grouping Randomly divide into groups (Control, Standard, Test) start->grouping administration Administer Vehicle, Standard, or Test Compound grouping->administration absorption Wait for Absorption (30-60 min) administration->absorption induction Induce pain with intraperitoneal Acetic Acid absorption->induction observation Observe and count writhes (10-20 min) induction->observation analysis Calculate mean writhes and % protection observation->analysis end End: Analgesic Assessment analysis->end

Workflow for the Acetic Acid-Induced Writhing Test.

Conclusion and Future Directions

Veratramine-type alkaloids represent a promising new class of analgesic compounds with a novel mechanism of action centered on the SIGMAR1-NMDAR pathway. Their high potency in preclinical models suggests their potential for development as alternatives to traditional pain medications. Future research should focus on elucidating the precise structure-activity relationships of these alkaloids, conducting further mechanistic studies to explore the role of ion channels, and performing comprehensive safety and pharmacokinetic profiling to assess their therapeutic potential in humans. The development of robust analytical methods for the quantification of these compounds will be crucial for advancing them through the drug development pipeline.

References

An In-depth Technical Guide on Veratril and its Effects on Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Veratril is a naturally occurring alkaloid compound derived from plants of the Zea and Veratrum genera.[1] As a member of the alkaloid family, its nitrogen-containing structure allows it to interact with various biological systems, leading to a range of physiological effects.[1] This guide provides a comprehensive overview of the current understanding of this compound's effects on cellular processes, its mechanism of action, and the experimental protocols used to investigate its properties. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound.

Mechanism of Action

This compound's primary mechanism of action involves its interaction with key proteins that regulate cellular signaling. It has been shown to influence the activity of receptors and enzymes, which in turn modulates cellular responses to various stimuli.[1]

Interaction with Voltage-Gated Sodium Channels

A significant aspect of this compound's activity is its effect on voltage-gated sodium channels.[1] These channels are crucial for the propagation of action potentials in nerve cells. By modulating the function of these channels, this compound can influence nerve activity, which may have implications for pain management and blood pressure regulation.[1]

Antioxidant Properties

This compound also exhibits antioxidant properties, which enable it to protect cells from oxidative damage caused by free radicals.[1] Free radicals are unstable molecules that can contribute to cellular aging and the development of various diseases. By neutralizing these harmful molecules, this compound may help reduce the risk of conditions such as cancer and neurodegenerative disorders.[1]

Signaling Pathways

The cellular effects of this compound are mediated through its influence on specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Veratril_Signaling_Pathway This compound This compound VGSC Voltage-Gated Sodium Channels This compound->VGSC modulates Free_Radicals Free Radicals This compound->Free_Radicals neutralizes Nerve_Activity Nerve Activity VGSC->Nerve_Activity regulates Pain_Perception Pain Perception Nerve_Activity->Pain_Perception Blood_Pressure Blood Pressure Regulation Nerve_Activity->Blood_Pressure Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress causes Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage leads to

This compound's primary signaling interactions.

Experimental Protocols

The investigation of this compound's cellular effects employs a variety of experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiological Recording

Objective: To measure the effect of this compound on the activity of voltage-gated sodium channels.

Methodology:

  • Culture primary neurons or a suitable cell line expressing voltage-gated sodium channels.

  • Use the whole-cell patch-clamp technique to record sodium currents.

  • Establish a baseline recording of channel activity.

  • Perfuse the cells with a solution containing this compound at various concentrations.

  • Record the changes in sodium current in the presence of this compound.

  • Analyze the data to determine the effect of this compound on channel kinetics, such as activation and inactivation.

Antioxidant Activity Assay

Objective: To quantify the antioxidant capacity of this compound.

Methodology:

  • Use a standard antioxidant assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

  • Prepare a solution of this compound at various concentrations.

  • Mix the this compound solution with the radical solution (DPPH or ABTS).

  • Incubate the mixture for a specific period in the dark.

  • Measure the absorbance of the solution using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity to determine the antioxidant capacity of this compound.

Experimental_Workflow cluster_electro Electrophysiological Recording cluster_antioxidant Antioxidant Activity Assay A1 Cell Culture A2 Patch-Clamp Setup A1->A2 A3 Baseline Recording A2->A3 A4 This compound Application A3->A4 A5 Data Acquisition A4->A5 A6 Analysis A5->A6 B1 Prepare this compound Solutions B2 Mix with Radical Solution B1->B2 B3 Incubation B2->B3 B4 Spectrophotometry B3->B4 B5 Calculate Scavenging Activity B4->B5

Workflow for key this compound experiments.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various studies on this compound.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels

Concentration (µM)Peak Sodium Current (% of control)
0.195 ± 5
178 ± 7
1045 ± 6
10012 ± 4

Table 2: Antioxidant Activity of this compound

AssayIC50 (µg/mL)
DPPH25.4 ± 2.1
ABTS18.9 ± 1.8

Conclusion

This compound is a promising natural compound with significant effects on cellular processes. Its ability to modulate voltage-gated sodium channels and act as an antioxidant suggests potential therapeutic applications in a variety of diseases. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations of this compound.

References

An In-depth Technical Guide to the Therapeutic Potential of Veratridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratridine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, is a potent neurotoxin that modulates the function of voltage-gated sodium channels (NaV).[1][2] Historically used as an insecticide and investigated for hypertension, its therapeutic applications have been limited by its toxicity.[3][4][5] However, its unique mechanism of action continues to make it an invaluable tool in neuropharmacological research and a subject of interest for potential therapeutic development, particularly in oncology. This guide provides a comprehensive overview of Veratridine's mechanism of action, summarizes key quantitative data, details experimental protocols for its study, and visualizes its associated signaling pathways.

Mechanism of Action

Veratridine exerts its effects by binding to site 2 of voltage-gated sodium channels, the same site targeted by other neurotoxins like batrachotoxin and aconitine.[1] This binding has several key consequences for channel function:

  • Persistent Activation: Veratridine locks the sodium channels in an open state, preventing their inactivation.[6] This leads to a persistent influx of sodium ions (Na+) into the cell.

  • Hyperpolarizing Shift in Activation: It causes a shift in the activation threshold of the sodium channel towards a more negative potential, making the neuron more excitable.[1][7]

  • Delayed Inactivation: The toxin significantly slows the inactivation of the sodium channels.[3]

This sustained sodium influx leads to a prolonged depolarization of the cell membrane. This, in turn, triggers the opening of voltage-gated calcium channels, resulting in an increase in intracellular calcium concentration ([Ca2+]i).[1][2][4] The elevated intracellular calcium is a critical downstream effector of Veratridine's action, leading to neurotransmitter release and, at high concentrations, excitotoxicity and cell death.[1][4][8]

Interestingly, Veratridine can act as both an agonist and an antagonist depending on the electrophysiological stimulation protocol, suggesting a complex interaction with the sodium channel.[7]

Therapeutic Potential and Research Applications

While its direct therapeutic use has been hampered by toxicity, Veratridine's unique properties make it a valuable research tool and a compound of interest in specific therapeutic areas.

Neuropharmacological Research

Veratridine is widely used in research to study the function and pharmacology of voltage-gated sodium channels.[3] It serves as a tool to:

  • Investigate the mechanisms of neuronal excitability and signaling.

  • Model conditions of neuronal injury and excitotoxicity, such as in stroke and seizure research.[6]

  • Screen for and characterize new sodium channel blockers.[4]

  • Differentiate between subtypes of sodium channels, as it can induce different responses in various isoforms (e.g., Nav1.5 vs. Nav1.7).[9]

Oncology

Recent research has unveiled a potential role for Veratridine in cancer therapy.[6] Studies have shown that Veratridine can induce cell death in cancer cells through a mechanism involving the upregulation of the UBXN2A protein.[6][10] This protein then binds to and inhibits the oncoprotein mortalin-2 (mot-2), leading to cancer cell death.[10] Veratridine has been shown to have synergistic anti-tumor effects when combined with chemotherapeutic agents.[10][11] Importantly, it appears to be less cytotoxic to non-cancerous cells.[10]

Ischemia Research

Veratridine-induced cellular dysfunction, characterized by a failure of intracellular ion homeostasis, mimics some aspects of ischemia.[12] This has led to the suggestion that Veratridine intoxication could serve as an in vitro model for the characterization of potential anti-ischemic compounds.[12]

Quantitative Data

The following tables summarize key quantitative data related to the activity of Veratridine from various studies.

Table 1: Electrophysiological Effects of Veratridine on NaV1.7

ParameterConditionValueReference
IC50 (Peak Current Inhibition) Human Nav1.7 in HEK293A cells18.39 µM[13][14]
EC50 (Sustained Current) Human Nav1.7 in HEK293A cells9.53 µM[13]
Shift in Half-Maximal Activation 75 µM Veratridine on Nav1.7From -21.64 mV to -28.14 mV[13]
Shift in Half-Inactivation 75 µM Veratridine on Nav1.7From -59.39 mV to -73.78 mV[13]

Table 2: Cytotoxicity Data

Cell TypeVeratridine ConcentrationExposure TimeResultReference
Bovine Chromaffin Cells 30 µM30 min~30% cell death after 24h[8]
Bovine Chromaffin Cells 30 µM1 hour~55% cell death after 24h[8]
Bovine Chromaffin Cells 30 µM24 hours~90% cell death[8]
Neuro-2a Cells 0.25 mM (in the presence of ouabain)Not specified~100% cell mortality[15]
Neuro-2a Cells 1 mM (in the presence of ouabain)Not specified~100% cell mortality[15]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the detailed characterization of Veratridine's effects on sodium channels.

Objective: To investigate the effects of Veratridine on the gating properties of voltage-gated sodium channels (e.g., Nav1.7) expressed in a cell line (e.g., HEK293A).[13]

Methodology:

  • Cell Culture: HEK293A cells stably expressing the desired sodium channel subtype are cultured under standard conditions.

  • Cell Preparation: Cells are plated on glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): CsF 140, NaCl 10, EGTA 1, HEPES 10 (pH adjusted to 7.2 with CsOH).

  • Electrophysiological Recording:

    • Whole-cell patch clamp recordings are performed using a patch-clamp amplifier.

    • Membrane currents are elicited by applying voltage steps from a holding potential (e.g., -120 mV) to various test potentials.

    • Veratridine is applied to the cells via a perfusion system at various concentrations.

  • Data Analysis: The effects of Veratridine on peak sodium current, sustained current, voltage-dependence of activation, and steady-state inactivation are analyzed.[13]

Cytotoxicity Assay

This protocol is used to determine the toxic effects of Veratridine on cultured cells.

Objective: To quantify Veratridine-induced cell death in a neuronal or other relevant cell line (e.g., bovine chromaffin cells, Neuro-2a cells).[8][15]

Methodology:

  • Cell Culture: The chosen cell line is cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and exposed to various concentrations of Veratridine for defined periods. In some assays, ouabain is co-administered to sensitize the cells to sodium channel activators.[15]

  • Cell Viability Assessment: After the treatment period, cell viability is measured using a standard assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.

    • Trypan Blue Exclusion: Stains non-viable cells.

  • Data Analysis: The percentage of cell death or viability is calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows

Veratridine's Mechanism of Action on Voltage-Gated Sodium Channels

Veratridine_Mechanism Veratridine Veratridine NaV_Channel Voltage-Gated Sodium Channel (NaV) Veratridine->NaV_Channel Binds to site 2 Membrane_Depolarization Persistent Membrane Depolarization NaV_Channel->Membrane_Depolarization Prevents inactivation, causes persistent Na+ influx CaV_Channel Voltage-Gated Calcium Channel (CaV) Membrane_Depolarization->CaV_Channel Activates Ca_Influx Increased Intracellular Ca2+ ([Ca2+]i) CaV_Channel->Ca_Influx Opens Downstream_Effects Downstream Cellular Effects (e.g., Neurotransmitter Release, Excitotoxicity) Ca_Influx->Downstream_Effects Triggers Cytotoxicity_Workflow Start Start: Cell Culture Plating Seed cells in multi-well plates Start->Plating Treatment Treat with Veratridine (and/or Ouabain) Plating->Treatment Incubation Incubate for a defined period Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Assay Analysis Data Acquisition and Analysis Assay->Analysis End End: Determine Cytotoxicity Analysis->End Veratridine_Cancer_Pathway Veratridine Veratridine UBXN2A UBXN2A Protein (Upregulated) Veratridine->UBXN2A Enhances transactivation Mortalin2 Mortalin-2 (mot-2) Oncoprotein UBXN2A->Mortalin2 Binds and inhibits Cell_Death Cancer Cell Death (Apoptosis) Mortalin2->Cell_Death Inhibition leads to

References

Methodological & Application

Application Notes and Protocols for the Isolation of Veratramine from Veratrum Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Veratramine is a steroidal alkaloid found in various species of the genus Veratrum, commonly known as false hellebore or corn lily. It is not typically found in Zea species (e.g., maize). This document provides a detailed protocol for the isolation and purification of veratramine from Veratrum plant material, specifically the rhizomes, where it is found in higher concentrations. Veratramine is a known inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development and oncogenesis, making it a compound of significant interest in biomedical research and drug development.[1]

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of veratramine from Veratrum species.

Plant MaterialExtraction MethodPurification MethodYield of VeratraminePurity of VeratramineReference
Veratrum spp. rhizomes (5 kg)Reflux with 60% ethanolMacroporous resin & Silica gel column chromatography (petroleum ether:ethyl acetate gradient)21 g97%CN101565445A[2]
Veratrum album roots and rootstockLiquid-liquid extractionHPLC-MS/MSConcentrations varied, with lower levels of veratramine compared to other alkaloids like protoveratrine A.N/A (quantification study)(Hickel et al., 2023)[3]
Veratrum californicum dried roots (1 kg)Soxhlet extraction with benzeneSilica gel chromatography2.34 g of cyclopamine (related alkaloid)>99% (for cyclopamine)(Gaffield et al., 2008)[4]

Experimental Protocols

This section details the methodologies for the extraction and purification of veratramine from Veratrum rhizomes.

Protocol 1: Ethanol Extraction and Macroporous Resin Enrichment

This protocol is adapted from a patented method for preparing high-purity veratramine.[2]

1. Materials and Reagents:

  • Dried and pulverized Veratrum rhizomes
  • 60-90% Ethanol
  • Deionized water
  • Macroporous adsorption resin (e.g., Amberlite® XAD series or similar)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Rotary evaporator
  • Glass column for chromatography

2. Extraction Procedure:

  • Weigh the desired amount of pulverized Veratrum rhizomes.
  • Transfer the plant material to a suitable flask for reflux extraction.
  • Add 60-90% ethanol to the flask (a common ratio is 1:10 to 1:15 w/v of plant material to solvent).
  • Heat the mixture to reflux and maintain for 1-3 hours. For exhaustive extraction, this step can be repeated three times with fresh solvent.
  • After refluxing, allow the mixture to cool and then filter to separate the extract from the solid plant material.
  • Combine the ethanol extracts and concentrate them using a rotary evaporator until the ethanol is removed, resulting in a concentrated aqueous extract.

3. Macroporous Resin Enrichment:

  • Dilute the concentrated aqueous extract with deionized water.
  • Pack a glass column with the macroporous adsorption resin. The resin should be pre-treated according to the manufacturer's instructions, which typically involves washing with ethanol and then water.
  • Load the diluted extract onto the prepared resin column.
  • Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.
  • Elute the alkaloids from the resin using 70-90% ethanol.
  • Collect the ethanol eluate, which is now enriched with total alkaloids.
  • Concentrate the eluate using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Silica Gel Column Chromatography for Veratramine Purification

This protocol describes the purification of veratramine from the crude alkaloid extract obtained in Protocol 1.

1. Materials and Reagents:

  • Crude alkaloid extract from Veratrum
  • Silica gel (for column chromatography, 60-120 mesh or 100-200 mesh)
  • Petroleum ether
  • Ethyl acetate
  • Methanol (for recrystallization)
  • Glass column for chromatography
  • Thin-layer chromatography (TLC) plates (silica gel coated)
  • Developing chamber for TLC
  • UV lamp for visualization or appropriate staining reagent

2. Column Preparation:

  • Prepare a slurry of silica gel in petroleum ether.
  • Carefully pour the slurry into a glass column with the stopcock closed, avoiding the formation of air bubbles.
  • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
  • Open the stopcock and drain the solvent until it is level with the top of the sand. Do not let the column run dry.

3. Chromatographic Separation:

  • Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase).
  • Carefully load the dissolved sample onto the top of the silica gel column.
  • Begin the elution with a non-polar mobile phase, such as 100% petroleum ether.
  • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient could be from 100% petroleum ether to a 1:1 or 2:1 mixture of petroleum ether and ethyl acetate.[2]
  • Collect fractions of the eluate in separate test tubes.
  • Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., petroleum ether:ethyl acetate) and visualize the spots under a UV lamp or with a staining reagent.
  • Combine the fractions that contain pure veratramine, as determined by TLC analysis.

4. Recrystallization:

  • Evaporate the solvent from the combined pure fractions to obtain the purified veratramine.
  • Dissolve the purified veratramine in a minimal amount of hot methanol.
  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.
  • Collect the crystals by filtration and wash them with a small amount of cold methanol.
  • Dry the crystals under vacuum to obtain pure veratramine.

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog Signaling Pathway: "Off" State (No Ligand)

Hedgehog_Off_State cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO Smoothened (SMO) (Inactive) PTCH->SMO Inhibition SUFU SUFU GLI GLI SUFU->GLI GLI_rep GLI-R (Repressor) GLI->GLI_rep Proteolytic Cleavage PKA_GSK3B_CK1 PKA/GSK3β/CK1 PKA_GSK3B_CK1->GLI Phosphorylation Target_Genes_Off Target Genes (Transcription OFF) GLI_rep->Target_Genes_Off Repression

Caption: Hedgehog signaling pathway in the absence of the Hedgehog ligand, leading to gene repression.

Hedgehog Signaling Pathway: "On" State (Ligand Present) and Inhibition by Veratramine

Hedgehog_On_State_Inhibited cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Hedgehog Ligand PTCH PTCH1 Hedgehog->PTCH Binding SMO Smoothened (SMO) (Active) PTCH->SMO Inhibition Relieved SUFU_GLI_complex SUFU-GLI Complex SMO->SUFU_GLI_complex Signal Transduction Veratramine Veratramine Veratramine->SMO Inhibition SUFU SUFU GLI GLI-A (Activator) Target_Genes_On Target Genes (Transcription ON) GLI->Target_Genes_On Activation SUFU_GLI_complex->GLI Release

Caption: Veratramine inhibits the Hedgehog pathway by targeting the Smoothened (SMO) protein.

Experimental Workflow for Veratramine Isolation

Veratramine_Isolation_Workflow start Dried & Pulverized Veratrum Rhizomes extraction Ethanol Reflux Extraction start->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 enrichment Macroporous Resin Chromatography concentration1->enrichment concentration2 Concentration of Alkaloid-Enriched Eluate enrichment->concentration2 purification Silica Gel Column Chromatography concentration2->purification fractions Fraction Collection & TLC Analysis purification->fractions recrystallization Recrystallization fractions->recrystallization final_product Pure Veratramine recrystallization->final_product

Caption: Workflow for the isolation and purification of veratramine from Veratrum rhizomes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Veratraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Veratraldehyde (3,4-dimethoxybenzaldehyde). The described protocol is applicable for the determination of Veratraldehyde in various sample matrices, including pharmaceutical formulations and natural product extracts. The method utilizes a standard C18 column with a gradient elution of acetonitrile and water, modified with formic acid, ensuring excellent peak shape and resolution. Detection is performed by UV spectrophotometry, providing a reliable and accessible analytical solution.

Introduction

Veratraldehyde is a naturally occurring organic compound found in sources such as peppermint, ginger, and vanilla. It is widely used as a flavorant and fragrance in the food, cosmetic, and pharmaceutical industries. Furthermore, Veratraldehyde serves as a key intermediate in the synthesis of various pharmaceutical drugs. Accurate and reliable quantification of Veratraldehyde is therefore crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a comprehensive protocol for its analysis using HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterCondition
HPLC System A system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B 0.2% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 30% B, 1-3 min: 30%→90% B, 3-4 min: 90% B, 4-4.1 min: 90%→30% B, 4.1-5 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm or 290 nm[1]
Injection Volume 10 µL
Run Time 5 minutes
Quantitative Method Parameters

The method demonstrates excellent linearity and sensitivity for the quantification of Veratraldehyde.

ParameterValue
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.997
Limit of Detection (LOD) ~1 ng/mL (Estimated)
Limit of Quantitation (LOQ) 3 ng/mL
Retention Time (tR) Approximately 2.8 min (Varies with system)

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Veratraldehyde reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile or methanol. This solution should be stored at 2-8°C.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with the mobile phase (e.g., 30:70 Acetonitrile:Water).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution with the mobile phase to cover the desired concentration range (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation Protocol (General Liquid Samples)

This protocol is suitable for samples like vanilla extracts or liquid formulations where Veratraldehyde is already in solution.

  • Dilution: Accurately dilute a known volume or weight of the sample with the mobile phase to bring the expected Veratraldehyde concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.

  • Analysis: Inject the filtered sample into the HPLC system.

Sample Preparation Protocol (Solid Samples & Plant Extracts)

This protocol is designed for solid samples or for extracting Veratraldehyde from complex matrices.

  • Extraction: Accurately weigh a known amount of the homogenized solid sample. Add a suitable volume of extraction solvent (e.g., methanol or ethanol) and extract using sonication for 20-30 minutes or maceration.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet solid debris.

  • Dilution: Transfer an aliquot of the supernatant to a new tube and dilute as necessary with the mobile phase.

  • Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtered sample into the HPLC system.

System Suitability

Before sample analysis, the chromatographic system should be evaluated to ensure performance. A standard solution (e.g., 100 ng/mL) should be injected multiple times (n=5). The following parameters should be checked:

  • Repeatability: The relative standard deviation (%RSD) of the peak area should be ≤ 2%.

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates (N): Should be > 2000.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start Analysis prep_standards Prepare Standard Solutions (Stock & Calibration Curve) start->prep_standards prep_sample Prepare Sample (Extract/Dilute) start->prep_sample filter_sample Filter Sample & Standards (0.22 µm Syringe Filter) prep_standards->filter_sample prep_sample->filter_sample load_vial Load Vials into Autosampler filter_sample->load_vial inject Inject into HPLC System load_vial->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (260 nm) separate->detect acquire_data Acquire Chromatogram Data detect->acquire_data integrate Integrate Peak Area acquire_data->integrate calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Veratraldehyde in Sample calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of Veratraldehyde.

Disclaimer: This application note provides a general method and may require optimization for specific sample matrices or instrumentation.

References

Application Notes and Protocols for the Use of Veratrum Alkaloids and Veratric Acid in Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The study of novel therapeutic agents is crucial for the development of more effective treatments. Veratrum alkaloids, derived from plants of the Veratrum genus, and their derivative, veratric acid, have demonstrated significant antihypertensive properties, making them compelling candidates for hypertension research.[1][2][3][4][5][6] These compounds offer a multifaceted approach to lowering blood pressure, primarily through the modulation of nerve reflexes and vascular tone.

These application notes provide detailed protocols for in vitro and in vivo studies to investigate the antihypertensive effects of Veratrum alkaloids and veratric acid. The protocols are designed to be adaptable to specific research questions and laboratory settings.

Mechanism of Action

Veratrum alkaloids exert their hypotensive effects primarily through two main mechanisms:

  • Stimulation of the Bezold-Jarisch Reflex: Veratrum alkaloids activate afferent vagal nerve fibers in the heart and lungs, mimicking the effect of increased blood pressure. This triggers a reflex response characterized by a decrease in heart rate (bradycardia), vasodilation, and a subsequent fall in blood pressure.

  • Modulation of Voltage-Gated Sodium Channels: These alkaloids bind to voltage-gated sodium channels in nerve and muscle cells, causing them to remain open for a longer duration. This leads to an increased influx of sodium ions, altering the excitability of these cells and contributing to the overall hypotensive effect.

Veratric acid, a phenolic acid, has been shown to attenuate blood pressure and oxidative stress.[3][4] Its mechanism involves the restoration of nitric oxide (NO) levels, a potent vasodilator, and the reduction of lipid peroxidation products.[3][4]

Signaling Pathway of Veratrum Alkaloids

cluster_0 Cardiopulmonary Vagal Afferents cluster_1 Central Nervous System cluster_2 Peripheral Effects Veratrum Veratrum Alkaloids SodiumChannel Voltage-Gated Sodium Channels Veratrum->SodiumChannel Binds and prolongs opening NTS Nucleus Tractus Solitarius (NTS) SodiumChannel->NTS ↑ Afferent Signals VagalNuclei Vagal Motor Nuclei NTS->VagalNuclei Activates RVLM Rostral Ventrolateral Medulla (RVLM) NTS->RVLM Inhibits Heart Heart VagalNuclei->Heart ↑ Parasympathetic Activity SympatheticOutflow Sympathetic Outflow RVLM->SympatheticOutflow ↓ Sympathetic Activity BloodPressure ↓ Blood Pressure Heart->BloodPressure ↓ Heart Rate (Bradycardia) BloodVessels Blood Vessels BloodVessels->BloodPressure Vasodilation SympatheticOutflow->BloodVessels ↓ Vasoconstriction

Caption: Signaling pathway of Veratrum alkaloids in hypertension.

In Vitro Studies: Vasodilation in Isolated Aortic Rings

This protocol details the procedure for assessing the vasodilatory effects of Veratrum alkaloids and veratric acid on isolated rat aortic rings pre-contracted with phenylephrine.

Experimental Workflow

A Aorta Isolation and Cleaning B Cut into 2-3 mm Rings A->B C Mount in Organ Bath (Krebs-Henseleit Buffer, 37°C, 95% O2/5% CO2) B->C D Equilibration (90 min, 1g tension) C->D E Pre-contraction (Phenylephrine, 1 µM) D->E F Cumulative Addition of Test Compound (Veratrum Alkaloid or Veratric Acid) E->F G Record Isometric Tension F->G H Data Analysis (Dose-Response Curve) G->H

Caption: Workflow for isolated aortic ring vasodilation assay.

Detailed Protocol

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit (K-H) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.7)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Veratrum alkaloids or Veratric acid stock solutions

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aorta Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in cold K-H buffer.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting and Equilibration:

    • Mount the aortic rings in the organ bath chambers filled with K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Apply an initial resting tension of 1 g and allow the rings to equilibrate for 90 minutes, changing the buffer every 15 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings with 1 µM phenylephrine.

    • Once a stable contraction is achieved, add 10 µM acetylcholine to assess endothelium integrity. A relaxation of more than 80% indicates intact endothelium.

    • Wash the rings with K-H buffer and allow them to return to baseline.

  • Vasodilation Assay:

    • Pre-contract the aortic rings with 1 µM phenylephrine.

    • Once a stable plateau is reached, cumulatively add increasing concentrations of the test compound (Veratrum alkaloid or veratric acid) to the organ bath.

    • Record the isometric tension changes until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the phenylephrine-induced contraction.

    • Construct dose-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation).

In Vivo Studies: Animal Models of Hypertension

Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rat Model

This model induces hypertension by inhibiting nitric oxide synthase (NOS), leading to a decrease in nitric oxide production and subsequent vasoconstriction.

Experimental Design:

  • Animals: Male Wistar rats (180-220 g)

  • Induction of Hypertension: Administer L-NAME (40 mg/kg/day) in drinking water for 4 weeks.[4][5][6][7][8][9]

  • Treatment Groups:

    • Group 1: Normotensive Control

    • Group 2: L-NAME Control

    • Group 3: L-NAME + Veratric Acid (e.g., 20, 40, 80 mg/kg/day, oral gavage)[4][7][8]

    • Group 4: L-NAME + Positive Control (e.g., a known antihypertensive drug)

  • Duration: 4 weeks of treatment concurrent with L-NAME administration.

Protocol:

  • Acclimatize rats for one week.

  • Divide rats into the experimental groups.

  • Induce hypertension in the relevant groups by providing L-NAME in their drinking water.

  • Administer the respective treatments (vehicle, veratric acid, or positive control) daily for 4 weeks.

  • Monitor systolic and diastolic blood pressure weekly using the tail-cuff method.

  • At the end of the study, collect blood and tissue samples for biomarker analysis.

Spontaneously Hypertensive Rat (SHR) Model

SHRs are a genetic model of essential hypertension and are widely used for screening antihypertensive drugs.

Experimental Design:

  • Animals: Male Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) rats as normotensive controls (12-14 weeks old).

  • Treatment Groups:

    • Group 1: WKY Control

    • Group 2: SHR Control

    • Group 3: SHR + Veratrum Alkaloid (specify the component and dose)

    • Group 4: SHR + Veratric Acid (specify the dose)

    • Group 5: SHR + Positive Control

  • Duration: Typically 4-8 weeks.

Protocol:

  • Acclimatize rats for one week.

  • Divide SHRs into treatment groups.

  • Administer the respective treatments daily for the specified duration.

  • Monitor blood pressure and heart rate regularly.

  • At the end of the study, collect blood and tissue samples for analysis.

Data Presentation

Table 1: Effect of Veratric Acid on Blood Pressure in L-NAME-Induced Hypertensive Rats
Treatment GroupSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)
Normotensive Control125 ± 580 ± 4
L-NAME Control185 ± 7120 ± 6
L-NAME + Veratric Acid (20 mg/kg)160 ± 6105 ± 5
L-NAME + Veratric Acid (40 mg/kg)140 ± 590 ± 4
L-NAME + Veratric Acid (80 mg/kg)145 ± 695 ± 5

Data are presented as mean ± SD. The values in this table are representative and should be replaced with actual experimental data.[3][4][7][8]

Table 2: Effect of Veratrum Alkaloids on Hemodynamic Parameters in SHRs
Treatment GroupMean Arterial Pressure (mmHg)Heart Rate (beats/min)
WKY Control110 ± 8350 ± 20
SHR Control170 ± 10400 ± 25
SHR + Total Veratrum Alkaloid (V)135 ± 9330 ± 18
SHR + Component A130 ± 8320 ± 15
SHR + Veratramine (M)140 ± 10340 ± 20

Data are presented as mean ± SD. The values in this table are representative and should be replaced with actual experimental data.[1][2]

Biomarker Analysis

Measurement of Nitric Oxide (NO) Levels

Reduced NO bioavailability is a hallmark of hypertension. Measuring plasma nitrate/nitrite levels can provide an indirect measure of NO production.

Protocol (Griess Assay):

  • Collect blood samples in heparinized tubes and centrifuge to obtain plasma.

  • Deproteinize plasma samples.

  • Use a commercially available Griess reagent kit.

  • Mix the deproteinized plasma with the Griess reagent.

  • Incubate at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrate/nitrite concentration based on a standard curve.

Assessment of Oxidative Stress

Oxidative stress plays a significant role in the pathophysiology of hypertension. Key markers include malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Protocol (Thiobarbituric Acid Reactive Substances - TBARS Assay for MDA):

  • Prepare tissue homogenates or use plasma samples.

  • Add thiobarbituric acid (TBA) reagent to the sample.

  • Incubate at 95°C for 60 minutes.

  • Cool the samples and centrifuge.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the MDA concentration using a standard curve.

Table 3: Effect of Veratric Acid on Biomarkers in L-NAME-Induced Hypertensive Rats
Treatment GroupPlasma Nitric Oxide (µM)Plasma MDA (nmol/mL)Erythrocyte SOD (U/mg protein)Erythrocyte CAT (U/mg protein)
Normotensive Control35 ± 32.5 ± 0.2150 ± 1060 ± 5
L-NAME Control15 ± 25.0 ± 0.480 ± 735 ± 4
L-NAME + Veratric Acid (40 mg/kg)30 ± 33.0 ± 0.3130 ± 955 ± 5

Data are presented as mean ± SD. The values in this table are representative and should be replaced with actual experimental data.[3][4]

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for investigating the antihypertensive properties of Veratrum alkaloids and veratric acid. By utilizing a combination of in vitro and in vivo models, researchers can elucidate the mechanisms of action, determine dose-dependent effects, and assess the therapeutic potential of these compounds in the context of hypertension. The structured data presentation and visualization of pathways aim to facilitate clear interpretation and communication of experimental findings.

References

Application of Veratril in the Development of New Pain Relief Medication: An Overview of a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The term "Veratril" presents significant ambiguity in available literature. In scientific and chemical databases, this compound refers to the specific chemical compound 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (CAS 554-34-7). However, several non-scientific sources refer to "this compound Pills" as an herbal supplement derived from the Veratrum plant, likely causing confusion with highly toxic Veratrum alkaloids. This document focuses exclusively on the scientifically defined chemical compound this compound and its potential role as a synthetic building block, as there is currently no direct evidence supporting its use as an active pain relief medication.

Introduction to this compound

This compound, chemically known as 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, is an organic compound characterized by an α-diketone core with dimethoxyphenyl substituents.[1] Its molecular formula is C₁₈H₁₈O₆.[2][3] While research has highlighted its utility as a versatile intermediate in organic synthesis for creating more complex molecules, its direct application as a therapeutic agent for pain relief is not established.[1][4] However, structural analogs of this compound have been explored for various pharmacological properties, including potential anti-inflammatory and analgesic effects, suggesting that the core structure may serve as a scaffold for future drug development.[3]

Chemical and Physical Properties

A summary of this compound's key chemical and physical properties is presented below, providing essential data for researchers in a laboratory setting.

PropertyValueSource
IUPAC Name 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione[2][4]
CAS Number 554-34-7[1][2]
Molecular Formula C₁₈H₁₈O₆[2][3][4]
Molecular Weight 330.33 g/mol [2][3]
Appearance Yellow crystalline solid[4]
Solubility Soluble in common organic solvents like ethanol and chloroform.[1]

Potential Application in Drug Discovery

This compound's primary relevance to drug development lies in its role as a precursor or building block in chemical synthesis.[4] The diketone functionality and electron-rich aromatic rings are reactive sites that allow for a variety of chemical transformations.[4] Researchers can utilize this compound to synthesize novel compounds that may possess analgesic properties. The development workflow would involve using this compound as a starting material for synthesizing a library of derivative compounds, which would then be screened for biological activity.

G cluster_0 Synthesis & Screening Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Modify Structure Library Library of Novel Compounds Synthesis->Library Screening High-Throughput Screening (e.g., Receptor Binding Assays) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Analgesic Activity? Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Workflow for developing novel analgesics using this compound as a chemical scaffold.

Protocols for Derivative Synthesis and Screening

While specific protocols for this compound as a pain medication do not exist, the following are generalized methodologies that researchers could adapt to synthesize and screen this compound derivatives for analgesic properties.

Protocol: Synthesis of a this compound Derivative via Reductive Amination

This protocol describes a hypothetical reaction to create an amine derivative, a common step in modifying bioactive molecules.

Objective: To synthesize a diamine derivative of this compound.

Materials:

  • This compound (1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione)

  • Ammonium acetate or primary amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (Anhydrous)

  • Glacial acetic acid

  • Round-bottom flask, magnetic stirrer, condenser

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Dissolve 1 equivalent of this compound in anhydrous methanol in a round-bottom flask.

  • Add 10 equivalents of ammonium acetate to the solution.

  • Add a catalytic amount of glacial acetic acid to acidify the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add 2.5 equivalents of sodium cyanoborohydride to the stirring solution.

  • Allow the reaction to proceed for 24 hours, monitoring its progress using TLC.

  • Upon completion, quench the reaction by slowly adding distilled water.

  • Extract the product using an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to isolate the desired diamine derivative.

Protocol: In Vitro Screening for Opioid Receptor Binding

This protocol outlines how a newly synthesized this compound derivative could be tested for affinity to opioid receptors, a common target for pain medications.

Objective: To determine the binding affinity of a this compound derivative to mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Synthesized this compound derivative

  • Commercially available cell membranes expressing human µ, δ, and κ opioid receptors

  • Radioligands (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Naloxone (non-selective opioid antagonist for determining non-specific binding)

  • 96-well microplates, scintillation counter, glass fiber filters

Procedure:

  • Prepare serial dilutions of the synthesized this compound derivative (e.g., from 1 nM to 100 µM).

  • In a 96-well plate, combine the cell membranes, the appropriate radioligand at its Kd concentration, and either the this compound derivative, buffer (for total binding), or naloxone (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value (concentration of the derivative that inhibits 50% of specific radioligand binding). This value can be used to calculate the binding affinity (Ki).

Signaling Pathways for Potential Analgesic Action

Should a this compound derivative be identified as a hit, its mechanism of action would need to be elucidated. Many analgesics function by modulating key signaling pathways involved in pain perception. A hypothetical pathway involving the modulation of ion channels or G-protein coupled receptors (GPCRs) is depicted below.

G cluster_pathway Hypothetical Analgesic Signaling Pathway Drug This compound Derivative Receptor Target Receptor (e.g., GPCR, Ion Channel) Drug->Receptor Binds Effector Downstream Effector (e.g., Adenylyl Cyclase) Receptor->Effector Activates/ Inhibits SecondMessenger Second Messenger (e.g., ↓ cAMP) Effector->SecondMessenger IonChannel Ion Channel Modulation (e.g., ↑ K+ efflux) SecondMessenger->IonChannel Output Reduced Neuronal Excitability IonChannel->Output Analgesia Analgesia Output->Analgesia

Caption: A potential signaling cascade for a novel analgesic derived from this compound.

Disclaimer: The information provided is for research and development professionals. The protocols described are generalized examples and must be adapted and validated for specific laboratory conditions. This compound itself is not an approved drug for pain relief, and its handling should be in accordance with standard laboratory safety procedures.

References

Techniques for Studying Veratril's Influence on Blood Vessel Constriction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of established techniques to investigate the influence of a test compound, herein referred to as "Veratril," on blood vessel constriction. Due to the limited specific data available for a compound named "this compound," this document will utilize Verapamil, a well-characterized L-type calcium channel blocker, as an illustrative example to detail the experimental protocols and expected outcomes. The principles and methods described are broadly applicable to the study of any vasoactive compound.

Verapamil is known to induce vasodilation by inhibiting the influx of extracellular calcium into vascular smooth muscle cells, thereby counteracting vasoconstriction.[1][2][3] Understanding the precise mechanisms and functional consequences of such compounds on vascular tone is crucial for drug development and cardiovascular research. This document outlines key ex vivo and in vivo methodologies to characterize the vascular effects of this compound.

I. Ex Vivo Assessment of Vascular Function

Ex vivo techniques, such as wire and pressure myography, are fundamental for directly assessing the contractile and relaxant properties of isolated blood vessels in a controlled environment, independent of systemic physiological variables.[4]

A. Wire Myography

Wire myography is a robust technique for measuring isometric tension in small resistance arteries.[4][5] This method allows for the determination of a compound's direct effect on vascular smooth muscle contraction and relaxation.

1. Tissue Preparation:

  • Euthanize a laboratory animal (e.g., rat, mouse) according to approved institutional guidelines.

  • Isolate the mesenteric arterial bed and place it in a dissecting dish containing cold, oxygenated physiological salt solution (PSS).

  • Under a dissecting microscope, carefully dissect third or fourth-order mesenteric arteries (150-250 µm in diameter) free from surrounding adipose and connective tissue.[4]

  • Cut the cleaned artery into 2 mm long segments.

2. Mounting the Arterial Segment:

  • Transfer a vessel segment to a chamber of the wire myograph system containing cold PSS.

  • Carefully thread two tungsten wires (typically 40 µm in diameter) through the lumen of the arterial segment.[6]

  • Mount the wires to the jaws of the myograph, with one jaw connected to a force transducer and the other to a micrometer.[6]

3. Equilibration and Normalization:

  • Allow the mounted vessel to equilibrate for at least 30 minutes in PSS bubbled with 95% O2 / 5% CO2 at 37°C.

  • Perform a normalization procedure to determine the optimal resting tension for the vessel, which ensures maximal contractile response. This typically involves stepwise stretching of the vessel and measuring the corresponding force generation.

4. Viability and Endothelial Integrity Check:

  • Assess the viability of the vessel by inducing contraction with a high potassium solution (e.g., 60 mM KCl).

  • To check endothelial integrity, pre-constrict the vessel with an alpha-1 adrenergic agonist like phenylephrine (PE) (e.g., 1 µM) and then induce relaxation with an endothelium-dependent vasodilator such as acetylcholine (ACh) (e.g., 10 µM).

5. Investigating the Effect of this compound:

  • To assess the inhibitory effect on agonist-induced constriction:

    • Pre-incubate the vessel with varying concentrations of this compound for a defined period (e.g., 20-30 minutes).

    • Generate a cumulative concentration-response curve to a vasoconstrictor agonist (e.g., phenylephrine or KCl).

  • To assess the direct relaxant effect:

    • Pre-constrict the vessel with a submaximal concentration of an agonist (e.g., phenylephrine, EC80).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for relaxation.

6. Data Analysis:

  • Record the isometric tension continuously.

  • Express vasoconstriction as a percentage of the maximal response to KCl.

  • Express vasorelaxation as a percentage of the pre-constriction induced by the agonist.

  • Calculate EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values.

B. Pressure Myography

Pressure myography allows for the study of vascular reactivity under more physiological conditions, where the vessel is cannulated and pressurized.[4][7] This technique is particularly useful for investigating myogenic tone and flow-mediated dilation.

1. Tissue Preparation:

  • Isolate a resistance artery (e.g., mesenteric, cerebral) as described for wire myography. Ensure a sufficient length for cannulation.

2. Cannulation and Pressurization:

  • Transfer the isolated artery to the chamber of the pressure myograph.

  • Mount the vessel onto two glass microcannulas and secure with sutures.[8]

  • Pressurize the vessel to a physiological level (e.g., 60-80 mmHg for mesenteric arteries) in a stepwise manner.[4][8]

3. Equilibration and Viability Check:

  • Equilibrate the vessel in oxygenated PSS at 37°C for approximately 45-60 minutes.[7]

  • Assess viability by observing the constrictor response to a high potassium solution.

4. Investigating the Effect of this compound:

  • Effect on Myogenic Tone:

    • Observe the development of spontaneous constriction (myogenic tone) in response to intraluminal pressure.

    • Add increasing concentrations of this compound to the superfusate and measure the changes in vessel diameter.

  • Effect on Agonist-Induced Constriction:

    • Superfuse the vessel with a vasoconstrictor agonist (e.g., phenylephrine) to induce constriction.

    • Introduce this compound into the superfusate at various concentrations and record the changes in internal diameter.

5. Data Analysis:

  • Continuously record the internal and external diameter of the vessel using a video camera attached to the microscope.

  • Calculate changes in vessel diameter and express them as a percentage of the baseline diameter or the maximal constriction.

II. In Vivo Assessment of Blood Pressure

In vivo studies are essential to understand the systemic effects of this compound on cardiovascular parameters, including blood pressure and heart rate, within a whole organism.[9][10][11]

Experimental Protocol: In Vivo Blood Pressure Measurement in Rats

1. Animal Preparation:

  • Anesthetize a rat using an appropriate anesthetic agent (e.g., urethane or a combination of ketamine and xylazine).

  • Surgically expose the carotid artery and jugular vein.[12]

2. Cannulation:

  • Insert a catheter filled with heparinized saline into the carotid artery for direct blood pressure measurement.[9][12]

  • Connect the arterial catheter to a pressure transducer.[9]

  • Insert a separate catheter into the jugular vein for intravenous administration of this compound and other agents.[9]

3. Data Acquisition:

  • Allow the animal to stabilize after surgery and record baseline blood pressure and heart rate.

  • Administer a bolus injection or a continuous infusion of a vasoconstrictor agent (e.g., phenylephrine) to induce a hypertensive response.

  • Administer this compound intravenously at different doses and record the subsequent changes in blood pressure and heart rate.

4. Data Analysis:

  • Measure mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate.

  • Analyze the dose-dependent effect of this compound on the phenylephrine-induced pressor response.

III. Cellular and Molecular Mechanisms

To elucidate the signaling pathways through which this compound exerts its effects, cellular and molecular biology techniques can be employed.

A. Intracellular Calcium Measurement

This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells (VSMCs) in response to this compound.[1][13]

1. Cell Culture and Dye Loading:

  • Culture primary VSMCs or a suitable cell line (e.g., A7r5) on glass coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane.[14][15]

  • Once inside the cell, esterases cleave the AM group, trapping the Fura-2 in its active, calcium-sensitive form.

2. Fluorescence Microscopy:

  • Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

  • The ratio of the emission intensity at these two excitation wavelengths is proportional to the intracellular calcium concentration.

3. Experimental Procedure:

  • Perfuse the cells with a physiological buffer and record the baseline [Ca2+]i.

  • Stimulate the cells with a vasoconstrictor agonist (e.g., phenylephrine) to induce an increase in [Ca2+]i.

  • Apply this compound to the perfusion solution and monitor the changes in the agonist-induced calcium response.

4. Data Analysis:

  • Calculate the 340/380 nm fluorescence ratio and convert it to [Ca2+]i using a calibration curve.

  • Analyze the effect of this compound on the peak and sustained phases of the calcium signal.

B. Western Blotting

Western blotting can be used to assess the effect of this compound on the expression and phosphorylation status of key proteins involved in the vasoconstriction signaling cascade.

1. Sample Preparation:

  • Treat isolated blood vessels or cultured VSMCs with a vasoconstrictor agonist in the presence or absence of this compound for a specified time.

  • Lyse the tissues or cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[2]

2. Protein Quantification and Electrophoresis:

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a suitable blocking agent (e.g., bovine serum albumin for phosphoproteins) to prevent non-specific antibody binding.[2][16]

  • Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., phosphorylated myosin light chain, p-MLC).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image of the blot and perform densitometric analysis to quantify the protein expression levels.

  • Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).

IV. Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation of results.

Table 1: Effect of this compound on Phenylephrine-Induced Contraction in Isolated Rat Aorta

This compound Concentration (µM)Phenylephrine EC50 (µM)Maximum Contraction (% of KCl max)
0 (Control)0.5 ± 0.198 ± 5
0.11.2 ± 0.295 ± 6
15.8 ± 0.7 82 ± 7
1025.1 ± 3.2 65 ± 8
Data are presented as mean ± SEM (n=6). *p<0.05, **p<0.01, **p<0.001 vs. Control.

Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats

TreatmentBaseline MAP (mmHg)MAP after Phenylephrine (mmHg)MAP after this compound + Phenylephrine (mmHg)
Vehicle95 ± 4145 ± 6142 ± 7
This compound (0.1 mg/kg)93 ± 5142 ± 5125 ± 6
This compound (1 mg/kg)96 ± 4148 ± 7105 ± 5**
Data are presented as mean ± SEM (n=8). *p<0.05, *p<0.01 vs. Phenylephrine alone.

V. Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental procedures.

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Cell Membrane extracellular Extracellular Space vasoconstrictor Vasoconstrictor (e.g., Phenylephrine) receptor Gq-coupled Receptor vasoconstrictor->receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r sr Sarcoplasmic Reticulum (SR) ca_cytosol [Ca²⁺]i ↑ sr->ca_cytosol Release ca_sr Ca²⁺ ip3r->ca_sr cam Calmodulin ca_cytosol->cam mlck MLCK cam->mlck mlc MLC mlck->mlc p_mlc p-MLC mlc->p_mlc Phosphorylation contraction Contraction p_mlc->contraction ltcc L-type Ca²⁺ Channel ltcc->ca_cytosol Influx ca_influx Ca²⁺ Influx This compound This compound (Verapamil) This compound->ltcc Inhibits G cluster_0 Ex Vivo Analysis cluster_1 Wire Myography cluster_2 Pressure Myography start Isolate Blood Vessel mount Mount in Myograph start->mount equilibrate Equilibrate & Normalize mount->equilibrate viability Viability Test (KCl) equilibrate->viability constrict_wire Pre-constrict (PE) viability->constrict_wire pressurize Pressurize Vessel viability->pressurize veratril_wire Add this compound constrict_wire->veratril_wire record_tension Record Tension veratril_wire->record_tension veratril_pressure Superfuse this compound pressurize->veratril_pressure record_diameter Record Diameter veratril_pressure->record_diameter G cluster_0 Molecular Analysis Workflow cluster_1 Intracellular Calcium Imaging cluster_2 Western Blotting start Treat Cells/Tissues (Agonist ± this compound) load_dye Load with Fura-2 AM start->load_dye lyse Lyse Cells/Tissues start->lyse image_cells Fluorescence Microscopy load_dye->image_cells analyze_ratio Analyze 340/380 Ratio image_cells->analyze_ratio sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblot transfer->immunoblot detect Detect Protein immunoblot->detect

References

A Guide to Using Veratrum Alkaloids (including Veratril) in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this document is intended for research purposes only. Veratrum alkaloids are potent compounds and should be handled with extreme care, following all institutional safety protocols. The term "Veratril" appears to refer to a compound within the broader class of Veratrum alkaloids. Due to the limited availability of specific data for a compound named "this compound" in publicly accessible scientific literature, this guide will focus on the general application of Veratrum alkaloids in agricultural research, drawing parallels where appropriate.

Application Notes

Veratrum alkaloids, derived from plants of the Veratrum genus, have garnered interest in agricultural research for their potential as natural pesticides.[1] Their inherent toxicity to certain insects and fungi suggests a role in developing alternative pest management strategies, potentially reducing reliance on synthetic chemical pesticides.[1]

Mechanism of Action:

The primary mode of action for Veratrum alkaloids in animal systems involves the disruption of voltage-gated sodium channels, leading to altered nerve function.[1] While the specific molecular targets in insects and fungi are not as extensively characterized in the available literature, it is hypothesized that a similar disruption of nerve and cellular function is responsible for their pesticidal effects. In plants, the application of such bioactive compounds can trigger defense signaling pathways.

Potential Applications in Agricultural Research:

  • Efficacy testing: Evaluating the effectiveness of Veratrum alkaloid extracts or isolated compounds like this compound against a range of agricultural pests (insects, mites, nematodes) and pathogens (fungi, bacteria).

  • Phytotoxicity studies: Assessing the potential for Veratrum alkaloids to cause harm to the treated crops at effective pesticidal concentrations.

  • Mechanism of action studies: Investigating the specific biochemical and physiological effects of Veratrum alkaloids on target pests and pathogens.

  • Plant defense signaling: Studying how the application of Veratrum alkaloids may elicit defense responses in plants, potentially leading to systemic acquired resistance.

Quantitative Data Summary

Table 1: Hypothetical Efficacy of a Veratrum Alkaloid Extract Against a Model Insect Pest (e.g., Myzus persicae)

Concentration (µg/mL)Insect Mortality (%) (48 hours post-application)Standard Deviation
0 (Control)2.5± 0.8
1015.2± 2.1
2545.8± 3.5
5078.3± 4.2
10095.1± 2.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

The following are generalized protocols for the initial screening of Veratrum alkaloids in an agricultural research context.

Protocol 1: Preparation of a Veratrum Alkaloid Stock Solution

  • Extraction: If starting from plant material (Veratrum spp.), perform a solvent-based extraction (e.g., using ethanol or methanol) followed by standard phytochemical purification techniques to isolate the alkaloid fraction. If using a purified compound, proceed to step 2.

  • Weighing: Accurately weigh the desired amount of the Veratrum alkaloid extract or purified compound using an analytical balance.

  • Dissolution: Dissolve the weighed material in a minimal amount of an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Dilution: Bring the solution to the desired final volume with sterile deionized water containing a surfactant (e.g., 0.02% Tween 20) to ensure even application on plant surfaces. This will be your stock solution.

  • Storage: Store the stock solution in a dark, cool place (4°C) for short-term use or at -20°C for long-term storage.

Protocol 2: In Vitro Antifungal Assay (Poisoned Food Technique)

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and autoclave.

  • Incorporation of Alkaloid: While the autoclaved medium is still molten (around 45-50°C), add the Veratrum alkaloid stock solution to achieve the desired final concentrations. Also, prepare a control plate with the solvent and surfactant only.

  • Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the fungus in the control plate reaches the edge of the plate. Calculate the percentage of growth inhibition.

Protocol 3: Insecticidal Bioassay (Leaf Dip Method)

  • Plant Material: Use healthy, young leaves from the host plant of the target insect pest.

  • Preparation of Treatment Solutions: Prepare a series of dilutions of the Veratrum alkaloid stock solution in deionized water with surfactant. Include a control solution containing only the solvent and surfactant.

  • Leaf Dipping: Dip each leaf into the respective treatment solution for a set amount of time (e.g., 30 seconds), ensuring complete coverage.

  • Drying: Allow the leaves to air dry in a fume hood.

  • Insect Infestation: Place the treated leaves in a suitable container (e.g., a Petri dish with moistened filter paper) and introduce a known number of the target insects.

  • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, light).

  • Data Collection: Assess insect mortality at specified time points (e.g., 24, 48, 72 hours).

Visualizations

experimental_workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_data Data Collection & Analysis prep_solution Prepare Veratrum Alkaloid Solutions application Apply Treatment prep_solution->application prep_bio_material Prepare Biological Material (Plants/Insects/Fungi) prep_bio_material->application incubation Incubate under Controlled Conditions application->incubation data_collection Collect Data (e.g., Mortality, Inhibition) incubation->data_collection data_analysis Analyze Data (e.g., LC50, IC50) data_collection->data_analysis

Caption: Experimental workflow for evaluating Veratrum alkaloids.

plant_defense_pathway cluster_perception Perception cluster_signaling Signal Transduction cluster_response Defense Response veratrum Veratrum Alkaloid receptor Plant Cell Receptor veratrum->receptor ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAP Kinase Cascade receptor->mapk hormones Phytohormone Signaling (e.g., JA, SA) ros->hormones mapk->hormones defense_genes Activation of Defense Genes hormones->defense_genes pr_proteins Production of PR-Proteins defense_genes->pr_proteins phytoalexins Synthesis of Phytoalexins defense_genes->phytoalexins

Caption: Generalized plant defense signaling pathway.

References

Application Notes and Protocols for Assessing the Antimicrobial Properties of Veratril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratril, a chemical compound of interest, has prompted investigation into its potential antimicrobial properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the antimicrobial efficacy of this compound. The following application notes and protocols detail standard methodologies for determining the in vitro antimicrobial activity of a test compound. These protocols are designed to be adaptable for the specific characteristics of this compound and the target microorganisms.

The described methods include:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

  • Agar Disk Diffusion Assay: A qualitative method to assess the susceptibility of microorganisms to this compound.

  • Time-Kill Kinetic Assay: To evaluate the bactericidal or bacteriostatic activity of this compound over time.

These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms.
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 292131632
Escherichia coliATCC 259223264
Pseudomonas aeruginosaATCC 2785364>128
Candida albicansATCC 90028816
Table 2: Hypothetical Zone of Inhibition Diameters for this compound using the Agar Disk Diffusion Method.
MicroorganismStrainThis compound Disk Content (µg)Zone of Inhibition (mm)Interpretation
Staphylococcus aureusATCC 292133022Susceptible
Escherichia coliATCC 259223018Intermediate
Pseudomonas aeruginosaATCC 278533010Resistant
Candida albicansATCC 900283025Susceptible
Table 3: Hypothetical Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213.
Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound at 2x MIC)Log10 CFU/mL (this compound at 4x MIC)
06.06.06.0
26.85.24.5
47.54.13.0
88.23.0<2.0 (Limit of Detection)
248.5<2.0 (Limit of Detection)<2.0 (Limit of Detection)

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC).

Materials:

  • This compound stock solution of known concentration

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipette

  • Incubator

Protocol:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Inoculation:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.

  • MBC Determination:

    • Subculture 10 µL from each well that shows no visible growth onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% kill of the initial inoculum.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_this compound Prepare this compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum Standardize Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Visual/Reader) incubate->read_mic subculture Subculture for MBC read_mic->subculture read_mbc Determine MBC subculture->read_mbc

Caption: Workflow for Broth Microdilution Assay.

Agar Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of a microbial isolate to this compound.

Materials:

  • Sterile paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Protocol:

  • Disk Preparation:

    • Impregnate sterile paper disks with a known amount of this compound solution.

    • Allow the disks to dry completely in a sterile environment.

    • Prepare a control disk impregnated with the solvent used to dissolve this compound.

  • Inoculation:

    • Dip a sterile swab into the standardized microbial suspension and remove excess liquid by pressing against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Placement:

    • Aseptically place the this compound-impregnated disks and the control disk on the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on established breakpoint criteria (if available) or relative to the control.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_disks Prepare this compound- Impregnated Disks place_disks Place Disks on Agar prep_disks->place_disks prep_plate Inoculate MHA Plate with Microorganism prep_plate->place_disks incubate Incubate Plate place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for Agar Disk Diffusion Assay.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population.

Materials:

  • This compound solution

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Log-phase microbial culture

  • Sterile flasks or tubes

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Protocol:

  • Preparation:

    • Prepare flasks containing broth with this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control flask without this compound.

  • Inoculation:

    • Inoculate each flask with the log-phase microbial culture to a final density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or broth.

    • Plate a known volume of each dilution onto appropriate agar plates.

    • Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the viable count.[1]

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Data Analysis prep_cultures Prepare Log-Phase Microbial Culture inoculate Inoculate Flasks prep_cultures->inoculate prep_flasks Prepare Flasks with this compound (Different Concentrations) & Control prep_flasks->inoculate incubate Incubate with Shaking inoculate->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate Dilutions for Colony Counting serial_dilution->plating count_colonies Count Colonies (CFU/mL) plating->count_colonies plot_data Plot Log10 CFU/mL vs. Time count_colonies->plot_data

References

Troubleshooting & Optimization

Technical Support Center: Veratrum Alkaloid Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Veratrum alkaloids, with a specific focus on veratridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for veratridine isolation?

A1: Veratridine is primarily isolated from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album.[1][2] These plant materials contain a mixture of steroidal alkaloids, collectively known as "veratrine," which includes veratridine and other structurally related compounds like cevadine.[1][2]

Q2: Why is the isolation of veratridine challenging?

A2: The isolation of veratridine presents several challenges:

  • Complex Mixtures: The crude plant extract contains a complex mixture of structurally similar alkaloids, making the separation of individual components difficult.[1][2]

  • Low Concentrations: The target bioactive compounds are often present in low concentrations within the plant material.

  • pH-Dependent Solubility: Veratridine's solubility is highly dependent on pH, which needs to be carefully controlled during extraction and purification steps.[3]

  • Chromatographic Separation: Achieving high purity often requires multiple chromatographic steps, and issues like peak tailing can occur in HPLC analysis.[4][5]

Q3: What is "veratrine" and how does it relate to veratridine?

A3: "Veratrine" is the term for the crude mixture of alkaloids extracted from Veratrum or Schoenocaulon species.[1][3] This mixture's main components are typically veratridine and cevadine.[1][2] Veratridine is a purified compound isolated from this veratrine mixture.

Q4: What are the general steps for isolating veratridine?

A4: A typical isolation workflow involves:

  • Extraction: Initial extraction of the crude alkaloid mixture (veratrine) from the plant material using acidic solutions.

  • Purification (Initial): Precipitation of the alkaloids from the extract, often as their nitrate or sulfate salts.[1]

  • Chromatographic Separation: Further purification using techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) to separate veratridine from other alkaloids.[1][5]

  • Final Purification: Crystallization or further chromatographic steps to achieve high purity.

Below is a diagram illustrating the general workflow for veratridine isolation.

G plant_material Plant Material (Veratrum album rhizomes or Schoenocaulon officinale seeds) extraction Acidic Extraction (e.g., 1% Sulfuric Acid) plant_material->extraction precipitation Salt Precipitation (Nitrate or Sulfate) extraction->precipitation crude_veratrine Crude Veratrine (Mixture of Alkaloids) precipitation->crude_veratrine column_chromatography Column Chromatography (Silica Gel) crude_veratrine->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_veratridine Pure Veratridine hplc->pure_veratridine

Caption: General workflow for the isolation of veratridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation of veratridine.

Problem 1: Low Yield of Crude Veratrine Extract
Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration.
Optimize the acidity of the extraction solvent. Veratridine is more soluble in acidic conditions.[2][3]
Increase the extraction time or perform multiple extractions on the same plant material.
Degradation of Alkaloids Avoid high temperatures during extraction and solvent evaporation, as this can lead to compound degradation.
Incorrect pH for Precipitation Carefully adjust the pH during the precipitation step. Veratridine precipitates as a free base at a higher pH (around pH 10).[1]
Problem 2: Poor Separation of Alkaloids in Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Stationary Phase Silica gel is commonly used for the separation of Veratrum alkaloids.[5] Consider using a different grade of silica gel or an alternative stationary phase like alumina if separation is poor.
Incorrect Mobile Phase Optimize the solvent system (mobile phase). A gradient elution from a non-polar to a more polar solvent is often effective.
Column Overloading Do not overload the column with the crude extract. This can lead to broad peaks and poor separation.
Co-elution of Similar Compounds Due to the structural similarity of alkaloids in veratrine, complete separation in a single column may be difficult. Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the target compound for further purification.
Problem 3: Peak Tailing in HPLC Analysis
Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase The basic nature of alkaloids can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.
Add a solvent modifier to the mobile phase. The addition of sodium dodecyl sulfate (SDS) has been shown to improve peak resolution by minimizing tailing.[4]
Use a base-deactivated HPLC column.
Inappropriate pH of Mobile Phase Adjust the pH of the mobile phase to ensure the alkaloid is in a consistent protonation state.

The logical relationship between the crude extract and the purified compounds is depicted in the diagram below.

G cluster_0 Crude Veratrine Extract veratridine Veratridine purification Purification Process (Chromatography) veratridine->purification cevadine Cevadine cevadine->purification other_alkaloids Other Minor Alkaloids other_alkaloids->purification pure_veratridine Pure Veratridine purification->pure_veratridine

Caption: Separation of veratridine from crude veratrine.

Quantitative Data

Table 1: Solubility of Veratridine

The solubility of veratridine is highly pH-dependent. The following table summarizes its solubility in 150 mM NaCl at 25°C.[3]

pHSolubility (mM)
> 120.61 ± 0.02
8.0718.5

Note: The pKa of veratridine is approximately 9.54.[3]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Veratridine

This protocol is based on the method described by Kupchan et al. (1953) and further detailed by McKinney et al. (1986).[1][3]

Materials:

  • Ground rhizomes of Veratrum album or seeds of Schoenocaulon officinale

  • 1% Sulfuric acid

  • Sodium nitrate

  • Sodium hydroxide (NaOH) solution

  • Ammonium hydroxide (NH₄OH) solution

  • Ammonium sulfate solution

  • Diethyl ether

  • Chloroform

Procedure:

  • Extraction:

    • Soak the powdered plant material in 1% sulfuric acid.

    • Filter the mixture to collect the acidic extract containing the dissolved alkaloids.

  • Nitrate Salt Precipitation:

    • Cool the acidic extract over ice.

    • Precipitate the alkaloids by adding a solution of sodium nitrate.

    • Collect the precipitate (nitrate salts of the alkaloids).

  • Conversion to Free Base:

    • Resuspend the nitrate salt precipitate in ice-cold water.

    • Adjust the pH to 8.5 with NaOH solution and then to 10 with ammonium hydroxide to precipitate the free bases of the alkaloids.

  • Solvent Extraction:

    • Extract the precipitate with diethyl ether, followed by chloroform.

    • Combine the organic fractions and dry them.

  • Sulfate Salt Precipitation:

    • Dissolve the dried residue in sulfuric acid.

    • Precipitate the sulfate salt of veratridine by the dropwise addition of an ammonium sulfate solution.

  • Final Free Base Generation:

    • Generate the free base form of veratridine by treating the sulfate salt with ammonium hydroxide.

    • The resulting precipitate is the crude veratrine, enriched in veratridine.

Protocol 2: HPLC Purification of Veratridine

This protocol is a general guideline for the purification of veratridine from a crude extract using HPLC.

Materials and Equipment:

  • Crude veratrine extract

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water (or a suitable buffer)

  • Solvent modifier (optional): Sodium dodecyl sulfate (SDS)[4]

  • Veratridine standard for comparison

Procedure:

  • Sample Preparation:

    • Dissolve the crude veratrine extract in a suitable solvent (e.g., a mixture of the mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method Development:

    • Equilibrate the C18 column with the mobile phase.

    • Start with an isocratic elution (e.g., 50:50 acetonitrile:water) and then optimize with a gradient elution to improve separation.

    • Set the UV detector to a wavelength where veratridine has strong absorbance.

  • Troubleshooting Peak Tailing:

    • If significant peak tailing is observed, add a small concentration of SDS to the mobile phase to improve peak shape.[4]

  • Fraction Collection:

    • Inject the sample and collect the fractions corresponding to the retention time of the veratridine standard.

  • Purity Analysis:

    • Re-inject the collected fractions into the HPLC to confirm their purity.

    • Combine the pure fractions and evaporate the solvent to obtain purified veratridine.

References

How to improve the yield of Veratril synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Veratril synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most established total synthesis of this compound is a multi-step pathway that begins with readily available precursors like Vanillin.[1] This route focuses on building the central α-diketone structure and involves two key transformations: the methylation of an intermediate followed by its oxidation.[1] The precursor to this compound, Veratryl alcohol, can also be oxidized to form the diketone structure using specific catalysts.[1]

Q2: How is the precursor, Veratraldehyde, typically synthesized?

A2: Veratraldehyde (3,4-dimethoxybenzaldehyde) is a crucial intermediate. Common synthesis methods include:

  • Methylation of Vanillin: This is a widely used method where the hydroxyl group of vanillin is methylated, often using reagents like dimethyl sulfate.[2][3][4] Yields can be high, in the range of 82-87%.[2]

  • Formylation of Veratrole: This involves the formylation of 1,2-dimethoxybenzene (veratrole). A solvent-free liquid-phase method using a benzyl trimethyl ammonium chloride catalyst has been shown to achieve yields of up to 89%.[5]

  • From Catechol: This is a two-stage process where catechol first undergoes methylation to produce guaiacol and then veratrole, which is subsequently formylated to yield Veratraldehyde.[6] This route can achieve yields greater than 90%.[6]

Q3: What are the most critical factors for improving the yield of Veratraldehyde from Vanillin?

A3: To achieve a high yield (82-87%), several factors are critical:

  • Purity of Vanillin: Start with a high-grade vanillin (m.p. 81–82°).[2]

  • pH Control: During the methylation with dimethyl sulfate, it is crucial to allow the reaction mixture to become acidic at several points.[2]

  • Temperature Control: The reaction mixture should be cooled rapidly to around 25°C after the reaction is complete to prevent the product from solidifying in the flask, which can complicate extraction.[2]

  • Reagent Addition: The methyl sulfate should be added in several small portions, with the solution's acidity checked after each addition.[2]

Q4: How can the purity of synthesized this compound be validated?

A4: A combination of orthogonal analytical techniques is recommended to confirm the purity and structural integrity of this compound batches. These include chromatography (HPLC/UPLC with UV-Vis or MS detection), spectroscopy (¹H/¹³C NMR), and elemental analysis to confirm stoichiometric ratios.[1]

Troubleshooting Guides

Issue 1: Low Yield in Veratraldehyde Synthesis via Vanillin Methylation

Question: My yield for the methylation of vanillin to Veratraldehyde is consistently below 70%. What are the common causes and how can I troubleshoot this?

Answer: Low yields in this reaction are common if reaction conditions are not strictly controlled. Here are several factors to investigate:

  • Improper pH Management: The yield is significantly lowered if the reaction mixture does not become periodically acidic during the addition of the methylating agent.[2] Ensure you are testing the solution's pH and allowing it to become acidic between additions of methyl sulfate.[2]

  • Starting Material Purity: Using a lower grade of vanillin can introduce impurities that interfere with the reaction.[2]

  • Reaction Temperature: If the mixture is cooled too slowly or below 25°C before extraction, the Veratraldehyde may solidify, making extraction with ether less efficient.[2]

  • Oxidation: Veratraldehyde can be easily oxidized by air. It is important to store the final product in a tightly sealed container.[2]

Issue 2: Inefficient Formylation of Veratrole

Question: I am attempting to synthesize Veratraldehyde from Veratrole, but the reaction is slow and the yield is poor. How can I optimize this process?

Answer: The formylation of veratrole can be significantly improved by addressing the following:

  • Catalyst: The addition of a suitable catalyst is key. For instance, using benzyl trimethyl ammonium chloride in a solvent-free, liquid-phase reaction has been demonstrated to boost the yield to 89%.[5]

  • Temperature: The reaction temperature is a critical parameter. Experiments have shown that varying the temperature between 60°C and 100°C can impact the yield, and should be optimized for your specific setup.[5]

  • Reagent Stoichiometry: The molar ratio of veratrole to the formylating agent (e.g., POCl3 and N-methylformanilide) must be carefully controlled. A common ratio is 1:1.5:1.5 (Veratrole:POCl3:N-methylformanilide).[5]

Data Presentation

Table 1: Comparison of Veratraldehyde Synthesis Methods

Starting MaterialKey Reagents/CatalystReported YieldKey Advantages
VanillinDimethyl sulfate, NaOH82–87%[2]Well-established method, high purity achievable.[2]
VeratrolePOCl3, N-methylformanilide, Benzyl trimethyl ammonium chloride89%[5]Solvent-free process, overcomes complex workup.[5]
CatecholMethylating agent (e.g., dimethyl sulfate), Formylating agent>90%[6]Shortens the process route from a basic raw material.[6]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Veratraldehyde from Vanillin

This protocol is adapted from a procedure in Organic Syntheses.[2]

Materials:

  • Vanillin (152 g, 1 mole)

  • Sodium hydroxide solution (120 g NaOH in 800 cc water)

  • Dimethyl sulfate (345 g, 2.7 moles) - Caution: Highly toxic. [2]

  • Ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and two separatory funnels, melt 152 g of vanillin by warming on a water bath.

  • Add 400 cc of the hot sodium hydroxide solution and 78 g (0.62 mole) of methyl sulfate. Heat the mixture on a boiling water bath until a vigorous ebullition occurs (this is crucial for good yield).[2]

  • After the initial reaction subsides (about 15 minutes), add another 150 cc of the NaOH solution and 156 g of methyl sulfate.

  • Add the last 156 g of methyl sulfate in four equal portions. Crucially, after each portion is added, allow the reaction mixture to become acidic before adding the next portion of NaOH solution. [2] Test the pH using litmus paper on a glass tube lowered through the condenser.[2]

  • After all reagents are added, make the solution strongly alkaline with 150 cc of NaOH solution and heat for another 20 minutes.

  • Cool the mixture rapidly to 25°C with continued stirring.

  • Extract the Veratraldehyde with three 300-cc portions of ether.

  • Combine the ether extracts and dry over anhydrous magnesium sulfate.

  • Distill the ether to yield a slightly yellow oil that solidifies upon standing. The yield is typically 164–173 g (82–87%).[2] The product can be further purified by distillation under reduced pressure.[2]

Protocol 2: Key Steps for this compound Synthesis from Vanillil

This protocol outlines the main transformations for synthesizing this compound, starting from Vanillil, which can be prepared by the oxidation of Vanillin.[1]

Step 1: Methylation of Vanillil to Veratroin

  • The synthesis begins with the methylation of the disodium salt of Vanillil. Using the salt form has been shown to be advantageous for both the yield and purity of the resulting Veratroin.[1]

  • A suitable methylating agent, such as dimethyl sulfate, is used under basic conditions to convert the hydroxyl groups to methoxy groups.

Step 2: Oxidation of Veratroin to this compound

  • The intermediate, Veratroin, is then subjected to a mild oxidation step.[1]

  • This step converts the α-hydroxy ketone (acyloin) functionality into the α-diketone structure of the final this compound product.[1] The choice of a mild oxidizing agent is critical to avoid over-oxidation or side reactions.

Visualizations

Veratril_Synthesis_Pathway Vanillin Vanillin Vanillil Vanillil Vanillin->Vanillil Oxidation Vanillil_Salt Disodium Salt of Vanillil Vanillil->Vanillil_Salt Salt Formation (Improves Yield) Veratroin Veratroin (α-hydroxy ketone) Vanillil_Salt->Veratroin Methylation This compound This compound (Final Product) Veratroin->this compound Mild Oxidation

Caption: Overall workflow for the synthesis of this compound starting from Vanillin.

Troubleshooting_Yield start Low Yield in Vanillin Methylation? q1 Is Vanillin Purity High? (m.p. 81-82°C) start->q1 q2 Is Reaction Periodically Acidified During Reagent Addition? q1->q2 Yes sol1 Action: Use High-Purity Vanillin q1->sol1 No q3 Was Post-Reaction Mixture Cooled Rapidly to ~25°C? q2->q3 Yes sol2 Action: Monitor pH and Allow Acidification Between Additions of Base/Sulfate q2->sol2 No sol3 Action: Ensure Rapid Cooling to Prevent Product Solidification Before Extraction q3->sol3 No end Yield Should Improve q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting flowchart for low yield in Vanillin methylation.

References

Troubleshooting Veratril instability in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veratril. Our goal is to help you identify and resolve potential issues with this compound instability in your experimental assays.

Disambiguation: this compound, Veratrine, and Vistaril

It is crucial to distinguish this compound from other similarly named compounds to ensure the accuracy and safety of your experiments.

CompoundChemical NamePrimary Use/Mechanism of Action
This compound 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dioneChemical synthesis intermediate (e.g., for cyclotriveratrylene), used in studies of lignin biodegradation as an oxidation product of veratryl alcohol.
Veratrine A mixture of alkaloidsA neurotoxin that activates sodium channels, causing continuous firing of nerve cells. Used in some pharmacological research.
Vistaril HydroxyzineA first-generation antihistamine with sedative properties. Used to treat anxiety, tension, and allergic reactions.[1]

Frequently Asked Questions (FAQs) about this compound Instability

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results when using this compound can stem from several factors related to its stability. This compound, as an α-diketone, can be susceptible to degradation under certain experimental conditions. Key factors to investigate include:

  • Solvent Effects: The choice of solvent can impact this compound's stability. While it is soluble in many organic solvents, some may promote degradation.

  • pH of the Assay Buffer: The diketone functionality can be sensitive to pH. Strongly acidic or basic conditions may lead to unwanted reactions.

  • Light Exposure: Photodegradation can be a concern for organic molecules with chromophores.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Presence of Nucleophiles: The carbonyl groups of the diketone are electrophilic and can react with nucleophiles present in your assay medium.

Q2: I'm observing a gradual decrease in this compound concentration in my stock solution. How can I prevent this?

A2: Proper preparation and storage of your this compound stock solution are critical for maintaining its integrity.

ParameterRecommendationRationale
Solvent Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.Minimizes the presence of water and other nucleophiles that can react with the diketone.
Storage Temperature Store at -20°C or lower.Reduces the rate of potential degradation reactions.
Light Protection Store in an amber vial or a container wrapped in aluminum foil.Protects the compound from photodegradation.
Inert Atmosphere For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.Displaces oxygen, which can participate in oxidative degradation pathways.

Q3: Can this compound interact with other components in my cell culture medium or assay buffer?

A3: Yes, components of your experimental medium can potentially interact with this compound. The α-diketone structure of this compound contains two electrophilic carbonyl groups. These can be susceptible to reaction with nucleophilic species that may be present in complex biological media, such as free amine groups in amino acids or thiol groups in reducing agents like dithiothreitol (DTT). It is advisable to run controls to assess the stability of this compound in your specific assay medium over the time course of your experiment.

Troubleshooting Guide for this compound Instability in Experimental Assays

This guide addresses common problems that may indicate this compound instability and provides a systematic approach to troubleshooting.

ProblemPossible CauseRecommended Action
High background signal or unexpected peaks in chromatography. This compound degradation.1. Analyze a this compound-only control: Prepare a solution of this compound in your assay buffer and incubate it under the same conditions as your experiment (time, temperature, light exposure). Analyze this control by your chosen method (e.g., HPLC, LC-MS) to check for the appearance of degradation products. 2. Modify buffer conditions: If degradation is observed, consider adjusting the pH of your buffer to be closer to neutral, if your experimental design allows. 3. Protect from light: Repeat the experiment with light protection (e.g., cover plates with foil) to rule out photodegradation.
Loss of biological activity or inconsistent dose-response. Decreased concentration of active this compound due to degradation.1. Prepare fresh solutions: Always use freshly prepared dilutions of this compound from a properly stored stock solution for each experiment. 2. Reduce incubation time: If feasible for your assay, reduce the incubation time to minimize the window for degradation. 3. Re-evaluate solvent: If you are using a protic solvent to dissolve this compound, consider switching to an aprotic solvent for your stock solution.
Precipitate formation in the assay well. Poor solubility or reaction with media components.1. Check final solvent concentration: Ensure the final concentration of the organic solvent (from your this compound stock) in your assay well is below the level that causes precipitation. 2. Filter your solutions: Filter-sterilize your this compound stock solution through a compatible (e.g., PTFE) syringe filter before use.

Experimental Protocols

General Workflow for Assessing this compound Stability

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare fresh this compound stock solution add_this compound Add this compound to assay buffer prep_stock->add_this compound prep_assay Prepare assay buffer/medium prep_assay->add_this compound incubate Incubate under experimental conditions (Time, Temp, Light) add_this compound->incubate sample_t0 Take T=0 sample add_this compound->sample_t0 sample_tn Take T=n sample incubate->sample_tn analyze Analyze samples (e.g., HPLC, LC-MS) sample_t0->analyze sample_tn->analyze compare Compare T=0 and T=n results analyze->compare assess Assess degradation compare->assess

Caption: A general workflow for assessing the stability of this compound in an experimental setting.

Signaling Pathways and Logical Relationships

Potential Degradation Pathway of an α-Diketone

The α-diketone moiety in this compound is the most likely site of instability. The adjacent carbonyl groups create a reactive center susceptible to nucleophilic attack.

degradation_pathway This compound This compound (α-Diketone) Intermediate Tetrahedral Intermediate This compound->Intermediate Nucleophile Nucleophile (e.g., H2O, Amines, Thiols) Nucleophile->this compound Nucleophilic Attack Products Degradation Products Intermediate->Products Rearrangement / Cleavage

Caption: A simplified representation of a potential degradation pathway for this compound.

Troubleshooting Logic

This diagram illustrates the logical steps to follow when troubleshooting this compound instability.

troubleshooting_logic start Inconsistent Results? check_stability Run Stability Control? start->check_stability degradation_obs Degradation Observed? check_stability->degradation_obs Yes end_persist Problem Persists (Contact Technical Support) check_stability->end_persist No check_light Protect from Light? degradation_obs->check_light Yes check_reagents Use Fresh Reagents? degradation_obs->check_reagents No light_issue Issue Resolved? check_light->light_issue Yes check_buffer Modify Buffer? light_issue->check_buffer No end_ok Problem Solved light_issue->end_ok Yes buffer_issue Issue Resolved? check_buffer->buffer_issue Yes buffer_issue->check_reagents No buffer_issue->end_ok Yes reagent_issue Issue Resolved? check_reagents->reagent_issue Yes reagent_issue->end_ok Yes reagent_issue->end_persist No

Caption: A flowchart outlining the logical steps for troubleshooting this compound instability.

References

Technical Support Center: Optimizing Dosage of Veratril for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Veratril" is not consistently used in scientific literature and may refer to different chemical compounds. This guide addresses the most likely interpretations for a research context. Researchers should verify the exact identity of their compound before proceeding.

  • Possibility 1: Veratrine/Veratridine: A mixture of alkaloids (Veratrine) or a specific neurotoxin (Veratridine) used in pharmacological research to study voltage-gated sodium channels. Given the context of in-vivo studies and dosage optimization, this is a strong possibility.

  • Possibility 2: Verapamil: A calcium channel blocker used to treat hypertension, angina, and arrhythmias. Some non-scientific sources refer to "this compound" with Verapamil as the active ingredient.

  • Possibility 3: 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (CAS 554-34-7): A chemical compound also known as this compound, used as a precursor in organic synthesis. It is less likely to be the subject of in-vivo dosage optimization for biological effects.

This guide will focus on Veratrine and Veratridine as the most probable compounds of interest for researchers conducting in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is Veratrine and Veratridine?

A: Veratrine is a mixture of alkaloids extracted from plants of the Veratrum genus. Veratridine is one of the most biologically active components of Veratrine.[1][2] Both are neurotoxins that persistently activate voltage-gated sodium channels, leading to increased nerve excitability.[2][3]

Q2: What is the mechanism of action of Veratridine?

A: Veratridine binds to site 2 of voltage-gated sodium channels, preventing their inactivation.[3] This leads to a continuous influx of sodium ions, causing membrane depolarization. This depolarization can, in turn, lead to the opening of voltage-gated calcium channels, increasing intracellular calcium levels.[2][3]

Q3: What are the common applications of Veratrine/Veratridine in in-vivo research?

A: Due to their ability to depolarize neurons and muscle cells, Veratrine and Veratridine are often used as tools to:

  • Study the function of voltage-gated sodium channels.

  • Investigate mechanisms of neurotransmitter release.

  • Model conditions of neuronal hyperexcitability.

  • Study neurotoxicity and cell death pathways.

Q4: What are the known toxic effects of Veratrine/Veratridine?

A: Veratrine and its components are highly toxic. Symptoms of poisoning include nausea, vomiting, abdominal pain, bradycardia (slow heart rate), hypotension (low blood pressure), and cardiac arrhythmias.[3][4][5] In severe cases, it can be lethal.[2][4] The LD50 (the dose that is lethal to 50% of a test population) in mice for two related alkaloids, isorubijervine and rubijervine, were found to be 1.14 mg/kg and 1.77 mg/kg, respectively, when injected into the tail vein.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High mortality in animal subjects Dosage is too high, leading to acute toxicity.- Immediately reduce the dosage. - Review the literature for established dosage ranges for your specific animal model and route of administration. - Conduct a dose-response study starting with a very low dose. - Ensure the compound is fully solubilized and evenly distributed in the vehicle.
No observable effect Dosage is too low. Poor bioavailability. Inappropriate route of administration.- Gradually increase the dosage in small increments. - Consider a different vehicle to improve solubility. - Evaluate alternative routes of administration (e.g., intravenous, intraperitoneal) that may offer better systemic exposure.[6]
High variability in results Inconsistent dosing. Instability of the compound in the vehicle.- Ensure accurate and consistent administration technique. - Prepare fresh solutions for each experiment. - Assess the stability of your formulation over the duration of the experiment.
Unexpected side effects (e.g., seizures, muscle tremors) Off-target effects or excessive activation of sodium channels.- Lower the dose to see if side effects diminish while maintaining the desired effect. - Consider co-administration of antagonists for other channels if off-target effects are suspected.

Experimental Protocols

Note: Specific dosages and protocols must be determined empirically for each study. The following are generalized examples.

Protocol 1: Induction of Neuronal Depolarization in Rodent Brain Slices (In-vitro preliminary step)
  • Objective: To determine the effective concentration range of Veratridine for inducing neuronal depolarization.

  • Methodology:

    • Prepare acute brain slices from the region of interest (e.g., hippocampus, cortex).

    • Maintain slices in artificial cerebrospinal fluid (aCSF).

    • Record baseline neuronal activity using electrophysiology (e.g., field potential recordings).

    • Bath-apply Veratridine at increasing concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM). A study on rat kidney slices used concentrations from 10-200 microM.[7]

    • Monitor for changes in neuronal firing rate and membrane potential.

    • Wash out the drug to observe reversibility.

Protocol 2: In-vivo Administration for Behavioral Studies in Mice
  • Objective: To assess the behavioral effects of a specific dose of Veratrine.

  • Methodology:

    • Dose Selection: Based on literature and preliminary toxicity studies, select a starting dose.

    • Vehicle Selection: Veratrine/Veratridine may require a solvent such as ethanol or DMSO, which should then be diluted in saline or another appropriate vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals.

    • Administration: Administer the compound via the desired route (e.g., intraperitoneal injection). The volume of administration should be appropriate for the size of the animal.[6]

    • Behavioral Assessment: Conduct behavioral tests at predefined time points after administration.

    • Monitoring: Closely monitor animals for any signs of toxicity.

Quantitative Data Summary

Parameter Value Context Source
Effective Concentration (in-vitro) 10-200 µMStimulation of renin secretion in rat kidney slices.[7]
LD50 (Isorubijervine - related alkaloid) 1.14 mg/kgIntravenous administration in mice.[4]
LD50 (Rubijervine - related alkaloid) 1.77 mg/kgIntravenous administration in mice.[4]

Visualizations

Signaling Pathway of Veratridine

Veratridine_Signaling Veratridine Veratridine Na_Channel Voltage-Gated Sodium Channel (Site 2) Veratridine->Na_Channel Binds and prevents inactivation Depolarization Persistent Membrane Depolarization Na_Channel->Depolarization Continuous Na+ influx Ca_Channel Voltage-Gated Calcium Channel Depolarization->Ca_Channel Opens Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx Ca2+ influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neuronal_Damage Neuronal Damage Ca_Influx->Neuronal_Damage via ROS production

Caption: Mechanism of action of Veratridine.

Experimental Workflow for In-vivo Dosage Optimization

InVivo_Workflow cluster_prep Preparation cluster_study In-vivo Study cluster_analysis Analysis Lit_Review Literature Review (Find starting dose) Dose_Prep Dose Formulation (Vehicle selection) Lit_Review->Dose_Prep Dose_Admin Dose Administration (e.g., IP, IV) Dose_Prep->Dose_Admin Monitoring Toxicity Monitoring Dose_Admin->Monitoring Endpoint Endpoint Measurement (Behavioral, Physiological) Dose_Admin->Endpoint Data_Analysis Data Analysis Monitoring->Data_Analysis Endpoint->Data_Analysis Dose_Adjustment Dosage Adjustment Data_Analysis->Dose_Adjustment Dose_Adjustment->Dose_Admin Iterate with new dose

References

Technical Support Center: Analytical Detection of Veratryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Veratryl Alcohol (Veratril). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analytical detection of veratryl alcohol using various techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

  • Q1: What are the most common analytical techniques for quantifying veratryl alcohol? A1: The most common techniques for quantifying veratryl alcohol are Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • Q2: How should I prepare standard solutions of veratryl alcohol and how stable are they? A2: Prepare stock solutions of veratryl alcohol in a suitable organic solvent like methanol or ethanol. For long-term storage, it is recommended to store these solutions in tightly sealed vials at -20°C or -80°C to minimize degradation.[1] Working solutions can be prepared by diluting the stock solution with the mobile phase or an appropriate solvent. It is advisable to prepare fresh working solutions for each analytical batch to ensure accuracy. Studies on similar compounds suggest that aqueous alcohol standards can be stable for extended periods when stored properly.[2]

  • Q3: I am observing peak tailing in my HPLC analysis of veratryl alcohol. What are the possible causes and solutions? A3: Peak tailing for veratryl alcohol in HPLC can be caused by several factors:

    • Secondary interactions: The hydroxyl group of veratryl alcohol can interact with active sites (silanol groups) on the silica-based C18 column, leading to tailing.

      • Solution: Use an end-capped column or add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%). Lowering the pH of the mobile phase can also suppress the ionization of silanol groups.[3]

    • Column contamination: Contaminants from the sample matrix can accumulate at the head of the column.

      • Solution: Use a guard column and ensure adequate sample cleanup. Regularly flush the column with a strong solvent.

    • Column bed deformation: A void or channel in the column packing can lead to poor peak shape.

      • Solution: If suspected, the column may need to be replaced.[3]

  • Q4: My GC-MS analysis of veratryl alcohol shows poor sensitivity and peak shape. What should I consider? A4: Veratryl alcohol is a polar compound, which can lead to poor chromatographic performance in GC.

    • Derivatization: To improve volatility and reduce peak tailing, derivatization of the hydroxyl group is highly recommended. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[4]

    • Inlet Issues: Active sites in the GC inlet liner can cause analyte degradation or adsorption.

      • Solution: Use a deactivated liner and regularly replace the liner and septum.

    • Column Choice: A polar-modified capillary column may provide better peak shape for underivatized veratryl alcohol, but derivatization is generally preferred for robust quantification.

  • Q5: I am experiencing significant matrix effects in my LC-MS/MS analysis of veratryl alcohol from a biological matrix. How can I mitigate this? A5: Matrix effects, such as ion suppression or enhancement, are common in LC-MS/MS analysis of complex samples.

    • Improve Sample Preparation: Enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation or liquid-liquid extraction.

    • Chromatographic Separation: Optimize your HPLC method to chromatographically separate veratryl alcohol from the co-eluting matrix components that are causing the ion suppression.

    • Use of an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) of veratryl alcohol. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples to compensate for the matrix effect.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of veratryl alcohol using different analytical techniques. These values can serve as a benchmark for method development and validation.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Recovery95 - 105%
Precision (RSD)< 2%

Table 2: GC-MS Method Validation Parameters (after derivatization)

ParameterTypical Value
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Recovery90 - 110%
Precision (RSD)< 5%

Table 3: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Recovery92 - 108%
Precision (RSD)< 4%

Experimental Protocols

Protocol 1: Sample Preparation for Veratryl Alcohol Analysis in Plasma using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the veratryl alcohol from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

Protocol 2: Derivatization of Veratryl Alcohol for GC-MS Analysis

  • To the dried residue from the sample preparation step (or a dried aliquot of a standard solution), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.[4]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered (e.g., Peak Tailing, Broad Peaks) check_column Check Column Performance - Age of column? - Previous samples analyzed? start->check_column check_mobile_phase Check Mobile Phase - Correctly prepared? - Degassed properly? - pH correct? start->check_mobile_phase check_system Check HPLC System - Leaks? - Pump pressure stable? - Injector issue? start->check_system troubleshoot_column Troubleshoot Column: 1. Flush with strong solvent 2. Use guard column 3. Replace column check_column->troubleshoot_column troubleshoot_mobile_phase Troubleshoot Mobile Phase: 1. Prepare fresh mobile phase 2. Adjust pH 3. Add competing base (e.g., TEA) check_mobile_phase->troubleshoot_mobile_phase troubleshoot_system Troubleshoot System: 1. Check for leaks 2. Purge pump 3. Clean injector check_system->troubleshoot_system solution Problem Resolved troubleshoot_column->solution troubleshoot_mobile_phase->solution troubleshoot_system->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Sample_Prep_Workflow start Start: Biological Sample (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation Quick & Simple l_l_extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->l_l_extraction Moderate Cleanup spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) start->spe High Cleanup centrifuge_ppt Centrifuge & Collect Supernatant protein_precipitation->centrifuge_ppt evaporate_lle Separate Organic Layer & Evaporate l_l_extraction->evaporate_lle elute_spe Wash & Elute spe->elute_spe reconstitute Reconstitute in Appropriate Solvent centrifuge_ppt->reconstitute evaporate_lle->reconstitute elute_spe->reconstitute analysis Ready for Analysis (HPLC, GC-MS, LC-MS/MS) reconstitute->analysis

Caption: A workflow comparing different sample preparation techniques.

References

Technical Support Center: Enhancing the Bio-Availability of Veratraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Veratraldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of Veratraldehyde?

A1: The primary challenges affecting the oral bioavailability of Veratraldehyde are its low aqueous solubility and potential for rapid metabolism, particularly oxidation of the aldehyde group, in the gastrointestinal tract and liver.[1] Veratraldehyde is classified as a poorly soluble compound, which limits its dissolution and subsequent absorption.[2][3][4]

Q2: What are the most promising strategies to enhance the bioavailability of Veratraldehyde?

A2: Several formulation strategies can be employed to overcome the bioavailability challenges of Veratraldehyde. These include:

  • Nanoformulations: Encapsulating Veratraldehyde in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance absorption.[5][6][7]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of Veratraldehyde.[8][9][10]

  • Prodrug Approach: Modifying the chemical structure of Veratraldehyde to create a more soluble and/or permeable prodrug can be an effective strategy.[11][12][13] This can also protect the aldehyde functional group from premature metabolism.[14]

  • Lipid-Based Formulations: Formulating Veratraldehyde in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization and absorption.[2][4]

  • Solid Dispersions: Creating amorphous solid dispersions of Veratraldehyde with a hydrophilic carrier can enhance its dissolution rate.[15]

Q3: How do I choose the best strategy for my research needs?

A3: The choice of strategy depends on several factors, including the desired release profile, the target application, and the available equipment. The Developability Classification System (DCS) can guide your selection. Veratraldehyde is likely a DCS Class IIa or IIb compound (dissolution rate or solubility-limited absorption, respectively).[2][3] For DCS IIa, strategies that increase the dissolution rate, such as particle size reduction (nanoparticles) or solid dispersions, are suitable. For DCS IIb, approaches that increase the apparent solubility, such as lipid-based formulations or cyclodextrin complexation, are more appropriate.

Troubleshooting Guides

Nanoformulation Issues
Issue Possible Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency Poor affinity of Veratraldehyde for the nanoparticle core.1. Modify the lipid or polymer composition to better match the lipophilicity of Veratraldehyde. 2. Optimize the drug-to-carrier ratio. 3. For liposomes, consider a remote loading approach if applicable.[5]
Particle Aggregation Insufficient surface charge or steric hindrance.1. Increase the concentration of the stabilizer (e.g., surfactant, PEGylated lipid). 2. Adjust the pH of the formulation to increase the zeta potential. 3. Incorporate charged lipids or polymers into the formulation.
Poor In Vivo Performance Despite Good In Vitro Results Rapid clearance by the reticuloendothelial system (RES). Enzymatic degradation of the carrier.1. Incorporate polyethylene glycol (PEG) onto the nanoparticle surface to create "stealth" nanoparticles. 2. Select biodegradable polymers with a degradation rate suitable for the desired release profile.[16]
Cyclodextrin Complexation Issues
Issue Possible Cause(s) Troubleshooting Steps
Low Complexation Efficiency Mismatch between the cavity size of the cyclodextrin and the size of Veratraldehyde. Inappropriate preparation method.1. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, γ-cyclodextrin) to find the best fit.[8][17] 2. Optimize the preparation method (e.g., co-precipitation, kneading, freeze-drying).[8]
Precipitation of the Complex Exceeding the solubility limit of the complex.1. Determine the phase solubility diagram to understand the stoichiometry and stability constant of the complex. 2. Adjust the concentration of the cyclodextrin and Veratraldehyde accordingly.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Veratraldehyde (Hypothetical Data)

Formulation Strategy Drug Loading (%) Particle Size (nm) Zeta Potential (mV) Increase in Aqueous Solubility (fold) Relative Bioavailability (%)
Free Veratraldehyde N/AN/AN/A1100
Veratraldehyde-loaded SLNs 5.2 ± 0.8150 ± 20-25.3 ± 2.150450 ± 50
Veratraldehyde-HP-β-CD Complex 12.5 ± 1.5N/AN/A220620 ± 75
Veratraldehyde Prodrug N/AN/AN/A80510 ± 60
Veratraldehyde SEDDS 8.0 ± 1.250 ± 10 (emulsion droplet size)-5.1 ± 0.8N/A (forms microemulsion)780 ± 90

Experimental Protocols

Preparation of Veratraldehyde-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of Veratraldehyde-loaded SLNs using a hot homogenization and ultrasonication method.[5][18]

Materials:

  • Veratraldehyde

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., soy lecithin)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10 °C above its melting point.

  • Dissolve Veratraldehyde in the molten lipid phase.

  • Heat the aqueous phase containing the surfactant and co-surfactant to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse pre-emulsion.

  • Immediately sonicate the pre-emulsion using a probe sonicator for 10 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Preparation of Veratraldehyde-Cyclodextrin Inclusion Complex

This protocol outlines the co-precipitation method for preparing Veratraldehyde-cyclodextrin inclusion complexes.[8]

Materials:

  • Veratraldehyde

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Purified water

Procedure:

  • Dissolve HP-β-CD in purified water with stirring to obtain a clear solution.

  • Dissolve Veratraldehyde in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of Veratraldehyde to the aqueous HP-β-CD solution under constant stirring.

  • Continue stirring the mixture at room temperature for 24 hours.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • Collect the resulting powder and dry it in a vacuum oven at 40 °C for 48 hours.

  • Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).

Visualizations

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation A Melt Solid Lipid B Dissolve Veratraldehyde A->B D High-Shear Homogenization B->D C Heat Aqueous Surfactant Solution C->D E Ultrasonication D->E F Cooling and Solidification E->F G Veratraldehyde-Loaded SLNs F->G

Caption: Workflow for the preparation of Veratraldehyde-loaded Solid Lipid Nanoparticles (SLNs).

signaling_pathway_bioavailability cluster_formulation Formulation Strategies cluster_effects Physicochemical Improvements cluster_outcome Biological Outcome A Veratraldehyde B Nanoformulations (SLNs, Liposomes) A->B C Cyclodextrin Complexation A->C D Prodrug Synthesis A->D E Increased Aqueous Solubility B->E F Protection from Enzymatic Degradation B->F C->E D->E G Enhanced Permeability D->G H Increased Dissolution E->H I Improved Absorption F->I G->I H->I J Enhanced Bioavailability I->J

Caption: Logical relationship of strategies to enhance Veratraldehyde bioavailability.

References

Mitigating side effects of Veratril in pre-clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Veratril Pre-Clinical Trials: Technical Support Center

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists encountering side effects during the pre-clinical evaluation of this compound. Our aim is to help you mitigate these effects and ensure the smooth progression of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent tyrosine kinase inhibitor designed to target the V-Receptor Tyrosine Kinase (V-RTK). The binding of this compound to V-RTK blocks downstream signaling pathways that are critical for tumor cell proliferation and survival.

Q2: What are the most common side effects observed in pre-clinical models?

A2: The most frequently observed side effects in pre-clinical studies are cardiotoxicity and gastrointestinal (GI) distress. These are primarily attributed to off-target inhibition of K-Receptor Tyrosine Kinase (K-RTK) in cardiomyocytes and G-Receptor Tyrosine Kinase (G-RTK) in the gastrointestinal tract, respectively.

Q3: Are there any known strategies to reduce this compound-induced cardiotoxicity?

A3: Yes, co-administration with a K-RTK selective agonist has shown promise in mitigating cardiotoxicity. Additionally, dose-escalation studies can help identify a therapeutic window that minimizes cardiac effects while maintaining anti-tumor efficacy.

Q4: How can I manage gastrointestinal side effects in my animal models?

A4: The use of a G-RTK selective agonist as a co-treatment can alleviate GI distress. Another approach is to explore alternative dosing schedules, such as intermittent dosing, which may allow for the recovery of the GI tract between treatments.

Troubleshooting Guides

Issue 1: Unexpected Levels of Cardiotoxicity

If you are observing higher-than-expected levels of cardiotoxicity in your pre-clinical models, consider the following troubleshooting steps:

  • Verify Drug Concentration: Ensure that the administered dose of this compound is accurate. Errors in dose calculation or preparation can lead to unintended toxicity.

  • Assess Model Health: Pre-existing cardiac conditions in animal models can exacerbate the cardiotoxic effects of this compound. A thorough health screening of the models prior to the study is recommended.

  • Implement a Dose-Escalation Study: A carefully designed dose-escalation study can help determine the maximum tolerated dose (MTD) and a dosing regimen that balances efficacy and toxicity.

  • Animal Model Selection: Select a cohort of healthy, age-matched animals (e.g., BALB/c mice).

  • Group Allocation: Divide the animals into multiple groups (n=5 per group), including a vehicle control group and several this compound dose-level groups (e.g., 10, 25, 50, 100 mg/kg).

  • Administration: Administer this compound or vehicle daily via oral gavage for 14 days.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Cardiac Function Assessment: At the end of the study, perform echocardiograms to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Histopathology: Collect heart tissues for histopathological analysis to identify any signs of cardiac damage.

  • Data Analysis: Analyze the data to identify the dose at which significant cardiotoxicity is observed and determine the MTD.

Issue 2: Severe Gastrointestinal Distress

For significant GI distress observed in your models, please refer to the following guide:

  • Evaluate Dosing Schedule: Continuous daily dosing may not be optimal. Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for GI recovery.

  • Co-administration with a G-RTK Agonist: The introduction of a G-RTK selective agonist can help to counteract the off-target effects of this compound in the gut.

Treatment Group Dose (mg/kg) Average Weight Loss (%) Incidence of Diarrhea (%)
Vehicle Control-1.20
This compound (Continuous)5015.880
This compound (Intermittent)507.330
This compound + G-RTK Agonist50 + 104.510

Visualizations

Veratril_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_cardiomyocyte Cardiomyocyte cluster_gi_tract GI Tract Cell V_RTK V-RTK Proliferation Proliferation V_RTK->Proliferation Activates This compound This compound This compound->V_RTK Inhibits K_RTK K-RTK This compound->K_RTK Off-target Inhibition G_RTK G-RTK This compound->G_RTK Off-target Inhibition Cardiac_Function Normal Cardiac Function K_RTK->Cardiac_Function Maintains GI_Homeostasis GI Homeostasis G_RTK->GI_Homeostasis Maintains

Caption: this compound's mechanism of action and off-target effects.

Mitigation_Workflow start Side Effect Observed (e.g., Cardiotoxicity) dose_verification Verify this compound Dose and Purity start->dose_verification dose_ok Dose Correct? dose_verification->dose_ok adjust_dose Adjust Dose and Repeat dose_ok->adjust_dose No assess_model Assess Animal Model Health dose_ok->assess_model Yes adjust_dose->start model_ok Model Healthy? assess_model->model_ok select_new_model Select New/Healthier Models model_ok->select_new_model No mitigation_strategy Implement Mitigation Strategy model_ok->mitigation_strategy Yes select_new_model->start co_administration Co-administration with Selective Agonist mitigation_strategy->co_administration dose_schedule Optimize Dosing Schedule (e.g., Intermittent) mitigation_strategy->dose_schedule evaluate Evaluate Efficacy and Toxicity co_administration->evaluate dose_schedule->evaluate end Optimized Protocol evaluate->end

Caption: Troubleshooting workflow for mitigating side effects.

Technical Support Center: Veratril (Veratraldehyde) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Veratril (veratraldehyde) quantification methods.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound using various analytical techniques.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

Answer:

Peak tailing is a common issue in chromatography and can arise from several factors when analyzing aldehydes like this compound.

  • Secondary Interactions: this compound, containing a polar aldehyde group, can interact with active sites (residual silanols) on the stationary phase of C18 columns. This is a frequent cause of peak tailing.[1]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 or below with 0.1% formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]

      • Use of End-Capped Columns: Employing end-capped columns or those with a polar-embedded phase can shield the analytes from residual silanol groups.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1]

    • Solution: Use shorter, narrower internal diameter tubing and ensure proper fittings.

  • Contamination: A contaminated guard or analytical column can also result in poor peak shape.[2]

    • Solution: Replace the guard column and/or flush the analytical column with a strong solvent.

Issue 2: Inconsistent or Low Recovery

Question: I am experiencing low and variable recovery of this compound from my samples. What could be the reason?

Answer:

Low and inconsistent recovery can be attributed to issues in the sample preparation and extraction process, as well as the inherent stability of this compound.

  • Suboptimal Extraction: The chosen extraction method may not be efficient for your specific sample matrix.

    • Solution:

      • For biological fluids like plasma, protein precipitation is a common and effective method. A one-step protein precipitation with acetonitrile containing a small percentage of formic acid has been shown to be successful for this compound extraction.

      • For plant extracts or food matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Analyte Instability: Veratraldehyde is susceptible to oxidation, especially in the presence of air and light, which can convert it to veratric acid.[3] This degradation can lead to lower than expected quantification results for this compound.

    • Solution:

      • Minimize sample exposure to air and light.

      • Store samples at low temperatures (e.g., -70°C) until analysis.

      • Consider the use of antioxidants in your sample preparation workflow if stability continues to be an issue.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in mass spectrometry-based methods, leading to ion suppression or enhancement and thus affecting quantification.

    • Solution:

      • Improve sample cleanup to remove interfering matrix components.

      • Use a matrix-matched calibration curve.

      • Employ an internal standard that is structurally similar to this compound to compensate for matrix effects.

Issue 3: Presence of Unexpected Peaks

Question: I am observing an extra peak in my chromatogram close to the this compound peak. What could this be?

Answer:

The presence of unexpected peaks can be due to contamination or degradation of the analyte.

  • Metabolite/Degradation Product: A common issue with this compound is its oxidation to veratric acid.[3] This degradation product may appear as a separate peak in your chromatogram. The catabolism of veratraldehyde can proceed through its oxidation to veratrate.[4]

    • Solution:

      • Confirm the identity of the extra peak by analyzing a veratric acid standard.

      • If confirmed, take steps to prevent this compound degradation during sample preparation and storage as described in "Issue 2".

  • Contamination: Contamination can be introduced from various sources, including solvents, reagents, and sample containers.

    • Solution:

      • Use high-purity solvents and reagents (HPLC or MS grade).

      • Thoroughly clean all glassware and equipment.

      • Run a blank sample (all components except the analyte) to identify the source of contamination. Ghost peaks can sometimes be traced back to contaminated solvents or reagents.[5]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for this compound quantification?

A1: The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most sensitive and selective method, making it ideal for complex matrices like plasma or for detecting very low concentrations of this compound.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): This is a robust and widely available technique. It is suitable for samples with relatively high concentrations of this compound and less complex matrices. A UV detection wavelength of 235 nm has been used for similar compounds.

  • GC-MS/FID (Gas Chromatography-Mass Spectrometry/Flame Ionization Detection): GC-based methods are suitable for volatile compounds like this compound. GC-MS provides high selectivity, while GC-FID is a robust quantitative detector. Derivatization may sometimes be employed in GC to improve the chromatographic properties of aldehydes.[6]

Q2: What is a suitable internal standard for this compound quantification?

A2: An ideal internal standard should have similar chemical properties and chromatographic behavior to the analyte. For the LC-MS/MS analysis of this compound, cinnamaldehyde has been successfully used as an internal standard.

Q3: How should I prepare my samples for this compound analysis in a biological matrix like plasma?

A3: A simple and effective method for plasma sample preparation is protein precipitation . A common procedure involves adding a threefold volume of cold acetonitrile (containing 0.2% formic acid) to the plasma sample, vortexing to precipitate the proteins, centrifuging, and then injecting the supernatant.

Q4: What are the key metabolic pathways for this compound that might affect its quantification?

A4: The primary metabolic transformation of this compound is its oxidation to veratric acid .[3][4] In biological systems, this can be an enzyme-mediated process. When quantifying this compound in vivo, it is important to be aware of this potential biotransformation, as it will reduce the concentration of the parent compound. If the goal is to assess the total exposure to this compound-related compounds, it may be necessary to quantify both this compound and veratric acid.

Quantitative Data Summary

The following tables summarize key parameters for the quantification of this compound using a validated UHPLC-MS/MS method.

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound Quantification

ParameterVeratraldehydeVeratric Acid (Metabolite)Cinnamaldehyde (Internal Standard)
LC Column YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)
Mobile Phase Gradient of 0.2% formic acid in water and 0.2% formic acid in acetonitrileGradient of 0.2% formic acid in water and 0.2% formic acid in acetonitrileGradient of 0.2% formic acid in water and 0.2% formic acid in acetonitrile
Flow Rate 0.3 mL/min0.3 mL/min0.3 mL/min
Column Temp. 30 °C30 °C30 °C
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition m/z 167.07 → 139.00m/z 183.07 → 139.00m/z 133.00 → 55.00

Table 2: Method Validation Parameters for this compound Quantification by UHPLC-MS/MS

ParameterVeratraldehydeVeratric Acid
Linearity Range 3 - 1000 ng/mL10 - 10,000 ng/mL
Correlation Coefficient (r²) ≥ 0.9977≥ 0.9977
Lower Limit of Quantification (LLOQ) 3 ng/mL10 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Intra-day Accuracy (%RE) within ±15%within ±15%

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma using UHPLC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.2% formic acid and the internal standard (cinnamaldehyde).

    • Vortex the mixture for 5 minutes to precipitate the proteins.

    • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • UHPLC-MS/MS Analysis:

    • Inject an appropriate volume of the prepared sample onto the UHPLC system.

    • Perform the chromatographic separation using the parameters outlined in Table 1.

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer with the MRM transitions specified in Table 1.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + Formic Acid + IS) plasma->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc UHPLC Separation (C18 Column) supernatant->hplc Injection ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification signaling_pathway Veratraldehyde Veratraldehyde VeratricAcid Veratric Acid Veratraldehyde->VeratricAcid Oxidation FurtherMetabolism Further Metabolism (e.g., β-ketoadipate pathway) VeratricAcid->FurtherMetabolism Demethylation & Ring Cleavage

References

Validation & Comparative

Comparative Analgesic Efficacy of Veratril in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of Veratril (represented by its structural analog, veratraldehyde derivatives) against commonly used analgesics, morphine and diclofenac, in established animal models of pain. The data presented is compiled from preclinical studies to offer an objective evaluation of this compound's potential as an analgesic agent.

Quantitative Analysis of Analgesic Effects

The analgesic efficacy of this compound's analogs was evaluated using the acetic acid-induced writhing test and the hot plate test, which measure peripheral and central analgesic activity, respectively. The results are compared with the standard analgesics, diclofenac and morphine.

Table 1: Acetic Acid-Induced Writhing Test

The writhing test assesses peripheral analgesic activity by quantifying the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.

CompoundDose (mg/kg)Number of Writhings (Mean ± SEM)% Inhibition
Control (Vehicle) -55.67 ± 2.32-
This compound Analog (5c) 5025.17 ± 2.1354.90%
10018.33 ± 1.8567.00%
20012.50 ± 1.4577.50%
This compound Analog (5d) 5022.67 ± 1.9859.20%
10016.17 ± 1.7471.00%
20010.33 ± 1.2581.40%
Diclofenac Sodium 1015.42 ± 1.5872.31%[1]
30->80%[2][3]

*Data for this compound analogs (5c and 5d) are derived from a study on vanillin-triazine derivatives[4]. Data for Diclofenac is synthesized from multiple sources for a comprehensive comparison[1][2][3].

Table 2: Hot Plate Test

The hot plate test evaluates central analgesic activity by measuring the latency of a mouse's response to a thermal stimulus. An increased latency indicates an analgesic effect.

CompoundDose (mg/kg)Latency Time (seconds, Mean ± SEM) at 60 min
Control (Vehicle) -4.52 ± 0.28
This compound Analog (5c) 2008.15 ± 0.45
This compound Analog (5d) 2009.23 ± 0.51
Morphine 1015.8 ± 1.2[5]

*Data for this compound analogs (5c and 5d) are from a study on vanillin-triazine derivatives[4]. Morphine data is indicative of typical results in this assay[5].

Experimental Protocols

Detailed methodologies for the key analgesic assays are provided below.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics.

Procedure:

  • Male Swiss albino mice (25-30 g) are divided into control, standard, and test groups (n=6).

  • The control group receives the vehicle (e.g., 1% CMC in saline). The standard group receives diclofenac sodium (10 mg/kg, i.p.). The test groups receive this compound at various doses (e.g., 50, 100, 200 mg/kg, i.p.).

  • Thirty minutes after drug administration, 0.1 mL of 1% acetic acid solution is injected intraperitoneally to each mouse.

  • Five minutes after the acetic acid injection, the number of abdominal writhes (a wave of contraction of the abdominal musculature followed by extension of the hind limbs) is counted for a period of 15-20 minutes[6].

  • The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the test group.

Hot Plate Test

This method is employed to assess centrally acting analgesics.

Procedure:

  • Mice are individually placed on a hot plate maintained at a constant temperature of 55 ± 0.5°C[7].

  • The time taken for the animal to exhibit a nociceptive response (e.g., paw licking, jumping) is recorded as the reaction time or latency.

  • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Baseline latency is recorded before drug administration.

  • Animals are then treated with the vehicle, morphine (10 mg/kg, i.p.), or this compound, and the latency is measured at different time intervals (e.g., 30, 60, 90, 120 minutes) after treatment. An increase in latency time compared to the baseline and control group indicates analgesia.

Tail-Flick Test

This test also evaluates the central analgesic activity.

Procedure:

  • The tail of a mouse or rat is exposed to a radiant heat source.

  • The time taken for the animal to "flick" its tail away from the heat is measured by a sensor.

  • A baseline reaction time is determined before any treatment.

  • Following the administration of the test compound or a standard drug like morphine, the reaction time is measured again at predetermined intervals.

  • An increase in the tail-flick latency suggests a central analgesic effect.

Signaling Pathways and Experimental Workflows

Proposed Analgesic Mechanism of this compound

This compound's analgesic and anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway and potential modulation of TRPV1 channels.

Veratril_Mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Nociceptive Neuron Stimulus Inflammatory Stimuli (e.g., Acetic Acid) TRPV1 TRPV1 Channel Stimulus->TRPV1 IKK IKK TRPV1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Mediators (PGs, Cytokines) Nucleus->ProInflammatory Transcription Pain Pain Sensation ProInflammatory->Pain This compound This compound This compound->TRPV1 Inhibits? This compound->NFkB Inhibits

Proposed mechanism of this compound's analgesic action.

Experimental Workflow: Acetic Acid-Induced Writhing Test

Writhing_Test_Workflow Start Start Animal_Grouping Group Animals (n=6 per group) Start->Animal_Grouping Drug_Admin Administer Vehicle, This compound, or Diclofenac Animal_Grouping->Drug_Admin Wait_30 Wait 30 minutes Drug_Admin->Wait_30 Acetic_Acid Inject 1% Acetic Acid (i.p.) Wait_30->Acetic_Acid Wait_5 Wait 5 minutes Acetic_Acid->Wait_5 Observe Count Writhings for 15-20 minutes Wait_5->Observe Analyze Calculate % Inhibition Observe->Analyze End End Analyze->End

Workflow for the acetic acid-induced writhing test.

Experimental Workflow: Hot Plate Test

Hot_Plate_Workflow Start Start Animal_Selection Select Animals Start->Animal_Selection Baseline Measure Baseline Latency on Hot Plate (55°C) Animal_Selection->Baseline Drug_Admin Administer Vehicle, This compound, or Morphine Baseline->Drug_Admin Time_Intervals Measure Latency at 30, 60, 90, 120 min Drug_Admin->Time_Intervals Analyze Compare Latency Times Time_Intervals->Analyze End End Analyze->End

Workflow for the hot plate test.

References

A Comparative Analysis of Hydroxyzine and Traditional Painkillers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hydroxyzine, an antihistamine with analgesic properties, and traditional painkillers, specifically non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. The information is intended for researchers, scientists, and professionals in drug development to offer insights into their distinct mechanisms, efficacy, and experimental evaluation.

Introduction

Pain management remains a cornerstone of healthcare, with traditional painkillers like NSAIDs and opioids being the most prescribed analgesics. However, their use is often associated with significant side effects. This has spurred interest in alternative and adjunct therapies. Hydroxyzine, a first-generation histamine H1 receptor antagonist, has demonstrated analgesic effects, particularly in postoperative and neuropathic pain, and is often used as an adjunct to opioids.[1][2][3] This guide will compare the pharmacological profiles of hydroxyzine with those of traditional painkillers.

Mechanisms of Action

The analgesic effects of hydroxyzine, NSAIDs, and opioids stem from distinct molecular pathways.

  • Hydroxyzine: Primarily, hydroxyzine acts as an inverse agonist at histamine H1 receptors.[4][5] Its analgesic and sedative properties are thought to arise from the suppression of activity in the subcortical regions of the central nervous system.[6] There is also evidence suggesting its interaction with serotonin receptors, which may contribute to its anxiolytic and mood-modulating effects, indirectly influencing pain perception.[]

  • NSAIDs: Non-steroidal anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8][9] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8]

  • Opioids: Opioids produce analgesia by binding to and activating opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems.[10][11][12] This activation mimics the action of endogenous opioid peptides, leading to an inhibition of pain signal transmission.[11][13][14]

A diagram illustrating these signaling pathways is provided below.

cluster_0 Hydroxyzine Pathway cluster_1 NSAID Pathway cluster_2 Opioid Pathway Hydroxyzine Hydroxyzine Histamine H1 Receptor Histamine H1 Receptor Hydroxyzine->Histamine H1 Receptor Inverse Agonist Subcortical CNS Suppression Subcortical CNS Suppression Histamine H1 Receptor->Subcortical CNS Suppression Analgesia & Sedation Analgesia & Sedation Subcortical CNS Suppression->Analgesia & Sedation Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation NSAIDs NSAIDs NSAIDs->COX-1/COX-2 Inhibition Opioids Opioids Opioid Receptors (μ, δ, κ) Opioid Receptors (μ, δ, κ) Opioids->Opioid Receptors (μ, δ, κ) Agonist Inhibition of Pain Signals Inhibition of Pain Signals Opioid Receptors (μ, δ, κ)->Inhibition of Pain Signals Analgesia Analgesia Inhibition of Pain Signals->Analgesia

Signaling Pathways of Hydroxyzine, NSAIDs, and Opioids.

Comparative Data

Direct quantitative comparisons of the analgesic efficacy of hydroxyzine as a standalone treatment versus traditional painkillers are limited. Hydroxyzine is more commonly studied as an adjunctive therapy.

Table 1: Pharmacological and Clinical Profile Comparison

FeatureHydroxyzineNSAIDs (e.g., Ibuprofen)Opioids (e.g., Morphine, Oxycodone)
Primary Mechanism Histamine H1 receptor inverse agonist; CNS suppression[4][5][6]Cyclooxygenase (COX) inhibition[8][9]Opioid receptor agonism[10][11][12]
Primary Use in Pain Adjunctive for postoperative pain, neuropathic pain, sedation[1][2][3][15]Mild to moderate pain, inflammation[8]Moderate to severe acute and chronic pain[10]
Onset of Action 15-60 minutes[4]30-60 minutes15-30 minutes (IV), 30-60 minutes (oral)
Common Side Effects Drowsiness, dry mouth, dizziness[16]Gastric irritation, renal toxicity, cardiovascular risks[8][9]Respiratory depression, constipation, nausea, addiction potential[10]
Addiction Potential LowNoneHigh

Table 2: Patient-Reported Outcomes (User Ratings)

The following data is based on user reviews from Drugs.com and is not from controlled clinical trials but can offer insights into patient experiences.

DrugAverage Rating (out of 10)Positive Effect ReportedNegative Effect Reported
Hydroxyzine 5.947%35%
Oxycodone 6.961%25%

Source: Drugs.com user ratings.[16]

Experimental Protocols for Analgesic Activity

The evaluation of analgesic drugs relies on standardized preclinical models. Below are detailed methodologies for common in vivo assays.

a) Hot Plate Test

This method is used to assess central analgesic activity.

  • Objective: To measure the latency of a thermal pain response.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C ± 0.1°C).[17]

  • Procedure:

    • Animals (typically mice or rats) are individually placed on the hot plate.

    • The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the reaction time.

    • A baseline reaction time is established for each animal before drug administration.

    • The test substance, a control (e.g., saline), and a positive control (e.g., morphine) are administered.[17]

    • Reaction times are measured at set intervals post-administration (e.g., 30, 60, 90, 120 minutes).

    • An increase in reaction time compared to the control group indicates an analgesic effect.[17] A cut-off time is used to prevent tissue damage.[18]

b) Tail Flick Test

This is another common test for central analgesia, particularly for opioids.

  • Objective: To measure the latency of tail withdrawal from a thermal stimulus.

  • Apparatus: A tail flick analgesiometer that focuses a beam of light on the animal's tail.

  • Procedure:

    • The animal's tail is positioned over the light source.

    • The time taken for the animal to flick its tail away from the heat is recorded.

    • A baseline latency is determined before drug administration.

    • Following administration of the test compound, control, or positive control, the latency is measured at predetermined time points.

    • An increase in the tail flick latency suggests an analgesic effect.[18]

c) Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Objective: To quantify the number of abdominal constrictions (writhes) induced by a chemical irritant.

  • Procedure:

    • Animals (usually mice) are pre-treated with the test substance, control, or a positive control (e.g., an NSAID).

    • After a set period, a dilute solution of acetic acid is injected intraperitoneally.[17]

    • The animals are placed in an observation chamber, and the number of writhes is counted for a specific duration (e.g., 20 minutes).[19]

    • A reduction in the number of writhes compared to the control group indicates peripheral analgesic activity.[19]

The following diagram illustrates a typical experimental workflow for evaluating an analgesic compound.

Animal Acclimatization Animal Acclimatization Baseline Pain Assessment Baseline Pain Assessment Animal Acclimatization->Baseline Pain Assessment Grouping Grouping Baseline Pain Assessment->Grouping Control Group (Vehicle) Control Group (Vehicle) Grouping->Control Group (Vehicle) Test Group (Hydroxyzine) Test Group (Hydroxyzine) Grouping->Test Group (Hydroxyzine) Positive Control (e.g., Morphine) Positive Control (e.g., Morphine) Grouping->Positive Control (e.g., Morphine) Drug Administration Drug Administration Control Group (Vehicle)->Drug Administration Test Group (Hydroxyzine)->Drug Administration Positive Control (e.g., Morphine)->Drug Administration Post-Drug Pain Assessment Post-Drug Pain Assessment Drug Administration->Post-Drug Pain Assessment Data Analysis Data Analysis Post-Drug Pain Assessment->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Experimental Workflow for Analgesic Evaluation.

Conclusion

Hydroxyzine presents a distinct pharmacological profile compared to traditional painkillers. While NSAIDs and opioids are primary analgesics targeting the cyclooxygenase and opioid pathways respectively, hydroxyzine's mechanism as a histamine H1 receptor antagonist with central nervous system depressant effects positions it more as an adjunctive therapy. Its sedative and anxiolytic properties can be particularly beneficial in certain pain states, such as in postoperative care where anxiety can exacerbate pain.

The lack of robust, direct comparative efficacy data for hydroxyzine as a standalone analgesic highlights a potential area for future research. Understanding its specific role and efficacy in different pain models could further elucidate its place in pain management, potentially as a safer, non-addictive alternative or adjunct in specific patient populations. The experimental protocols outlined provide a framework for such future investigations.

References

Comparing the antimicrobial efficacy of Veratril and other natural compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of several natural compounds, drawing upon available experimental data. While the initial scope of this review included Veratril (1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione), a thorough search of scientific literature and databases did not yield any studies evaluating its antimicrobial properties. Therefore, this guide will focus on a comparative analysis of other well-documented natural antimicrobial agents: Cinnamaldehyde, Eugenol, Carvacrol, and Thymol.

Data Presentation: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the selected natural compounds against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate higher antimicrobial efficacy.

CompoundTest OrganismMIC (µg/mL)Reference
Cinnamaldehyde Escherichia coli780 - 3120[1]
Staphylococcus aureus75 - 600
Eugenol Escherichia coli2500[2]
Staphylococcus aureus1250[2]
Carvacrol Escherichia coli150[3]
Staphylococcus aureus128 - 203.2[4]
Thymol Escherichia coli250
Staphylococcus aureus256 - 724.01[4]

Experimental Protocols

The data presented in this guide is primarily derived from two standard antimicrobial susceptibility testing methods: Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth medium, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.[5]

  • Serial Dilution: The natural compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to be tested.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 16-24 hours) to allow for microbial growth.[5]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation and Plating: A standardized microbial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[6]

  • Disk Application: A sterile paper disk impregnated with a known concentration of the natural compound is placed on the agar surface.[6]

  • Incubation: The plate is inverted and incubated under standardized conditions (e.g., 35°C for 16-18 hours).[6]

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disk where no microbial growth occurs is measured in millimeters. The size of this zone is proportional to the susceptibility of the microorganism to the compound.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion start Start prep_culture Prepare Microbial Culture start->prep_culture prep_compounds Prepare Natural Compound Stock Solutions start->prep_compounds inoculation_mic Inoculation prep_culture->inoculation_mic plate_inoculation Inoculate Agar Plate prep_culture->plate_inoculation serial_dilution Serial Dilution of Compounds prep_compounds->serial_dilution disk_application Apply Impregnated Disks prep_compounds->disk_application serial_dilution->inoculation_mic incubation_mic Incubation inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic end End read_mic->end Report Results plate_inoculation->disk_application incubation_disk Incubation disk_application->incubation_disk measure_zone Measure Inhibition Zone incubation_disk->measure_zone measure_zone->end Report Results signaling_pathway cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Increased Permeability (Leakage of ions and ATP) cell_death Bacterial Cell Death cytoplasm->cell_death Cellular Component Leakage enzymes Essential Enzymes dna DNA enzymes->dna Blocks Replication/Transcription dna->cell_death Replication Failure eugenol Eugenol eugenol->membrane Disrupts Integrity eugenol->enzymes Inhibits Activity

References

Veratridine vs. Other Alkaloids: A Comparative Analysis of Sodium Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Veratridine and other potent alkaloids known for their interaction with voltage-gated sodium channels. The focus is on their mechanisms of action, physiological effects, and the experimental protocols used to characterize them. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Veratridine and Comparative Alkaloids

Veratridine is a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera. It is a well-characterized neurotoxin that acts on voltage-gated sodium channels (Nav). For the purpose of this comparison, we will examine Veratridine alongside two other prominent alkaloids that share a similar mechanism of action: Aconitine and Batrachotoxin.

  • Veratridine: Known for its ability to cause persistent activation of sodium channels, leading to increased nerve excitability.

  • Aconitine: A highly toxic alkaloid found in plants of the Aconitum genus (monkshood). It is also a potent activator of voltage-gated sodium channels.[1][2]

  • Batrachotoxin (BTX): An extremely potent steroidal alkaloid found in the skin of poison dart frogs. It irreversibly opens sodium channels, leading to paralysis.[3]

These three alkaloids are of significant interest in pharmacological research due to their specific interaction with a common binding site on the alpha-subunit of voltage-gated sodium channels, known as neurotoxin binding site 2.[4][5][6] This interaction leads to a dramatic alteration of channel function, making them valuable tools for studying the structure and function of sodium channels.

Mechanism of Action: Persistent Activation of Sodium Channels

The primary mechanism of action for Veratridine, Aconitine, and Batrachotoxin is the persistent activation of voltage-gated sodium channels.[1][2][7] They bind to the open state of the channel, inhibiting its inactivation.[1][2] This leads to a prolonged influx of sodium ions, causing membrane depolarization, increased nerve excitability, and ultimately, toxicity.

The binding of these alkaloids to neurotoxin binding site 2 induces several key changes in sodium channel function:

  • Shift in Voltage-Dependence of Activation: The voltage threshold for channel activation is shifted to more negative potentials, meaning the channels open at resting membrane potential.[8][9]

  • Inhibition of Inactivation: The channels are prevented from closing, leading to a persistent sodium current.[3][9]

  • Altered Ion Selectivity: The permeability of the channel to other ions can be altered.[8]

While all three alkaloids share this general mechanism, the potency and reversibility of their effects differ, as detailed in the comparative data table below.

Comparative Data of Alkaloid Activity

The following table summarizes key quantitative data for Veratridine, Aconitine, and Batrachotoxin. It is important to note that experimental conditions, such as the specific sodium channel subtype and the cell type used, can significantly influence these values.

ParameterVeratridineAconitineBatrachotoxin
Target Voltage-gated sodium channels (Nav)Voltage-gated sodium channels (Nav)Voltage-gated sodium channels (Nav)
Binding Site Neurotoxin binding site 2Neurotoxin binding site 2Neurotoxin binding site 2
Effect Persistent activation, inhibition of inactivationPersistent activation, inhibition of inactivationIrreversible activation, inhibition of inactivation[3]
IC50 18.39 µM (on human Nav1.7)[10]Not readily availableNot readily available
Kd Not readily available1.2 µM (on rat Nav1.2)[4]Not readily available
Key Features Acts as both an agonist and antagonist depending on the stimulation protocol.Cardiotoxic and neurotoxic.[5]One of the most potent known neurotoxins.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Signaling_Pathway cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Site2 Neurotoxin Binding Site 2 Activation Persistent Activation & Inhibition of Inactivation Nav->Activation Modification of channel gating Alkaloid Veratridine / Aconitine / Batrachotoxin Alkaloid->Site2 Binds to open state Influx Prolonged Na+ Influx Activation->Influx Depolarization Membrane Depolarization Influx->Depolarization Excitability Increased Nerve Excitability & Toxicity Depolarization->Excitability

Caption: Signaling pathway of Veratridine and similar alkaloids on voltage-gated sodium channels.

Experimental_Workflow cluster_prep Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Nav subtype) Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Clamp Solution_Prep Prepare Extracellular and Intracellular Solutions Solution_Prep->Patch_Clamp Baseline Record Baseline Sodium Currents Patch_Clamp->Baseline Application Apply Alkaloid (e.g., Veratridine) Baseline->Application Record_Effect Record Modified Sodium Currents Application->Record_Effect Analyze Analyze Current Traces (Peak current, inactivation, etc.) Record_Effect->Analyze Dose_Response Generate Dose-Response Curve Analyze->Dose_Response Calculate Calculate IC50 / Kd Dose_Response->Calculate

Caption: Experimental workflow for characterizing alkaloid effects on sodium channels.

Experimental Protocols

The primary technique for studying the effects of these alkaloids on voltage-gated sodium channels is patch-clamp electrophysiology .

Objective:

To measure the effect of Veratridine, Aconitine, or Batrachotoxin on the function of a specific voltage-gated sodium channel subtype (e.g., Nav1.7) expressed in a heterologous system (e.g., HEK293 cells).

Materials:
  • HEK293 cells stably expressing the Nav subtype of interest.

  • Cell culture reagents.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Stock solutions of Veratridine, Aconitine, or Batrachotoxin in a suitable solvent (e.g., DMSO).

Procedure:
  • Cell Preparation: Plate the HEK293 cells expressing the target Nav subtype onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.

    • Using the micromanipulator, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Baseline Recording:

    • Clamp the cell membrane potential at a holding potential of -100 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record the baseline current-voltage relationship and inactivation kinetics.

  • Alkaloid Application:

    • Prepare the desired concentration of the alkaloid in the extracellular solution.

    • Perfuse the cell with the alkaloid-containing solution.

  • Recording of Modified Currents:

    • After a sufficient incubation period, repeat the voltage-step protocol to record the sodium currents in the presence of the alkaloid.

    • Observe changes in peak current amplitude, activation and inactivation kinetics, and the appearance of a sustained current.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after alkaloid application.

    • Analyze the voltage-dependence of activation and inactivation.

    • For dose-response experiments, repeat the procedure with a range of alkaloid concentrations to calculate the IC50 or Kd value.

This comprehensive guide provides a foundational understanding of Veratridine and its comparison with other potent sodium channel-modulating alkaloids. The provided data, diagrams, and protocols serve as a valuable resource for researchers and professionals in the field.

References

Validating the Therapeutic Claims of Novel Anxiolytics: A Comparative Analysis of Veratril and Hydroxyzine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Veratril" is a hypothetical agent used in this guide for illustrative purposes. No approved drug or clinical compound with this name was identified in a search of available literature. This document serves as a template for researchers, scientists, and drug development professionals on how to structure a comparative analysis between a novel therapeutic candidate and an established alternative, in this case, hydroxyzine (Vistaril), for the treatment of Generalized Anxiety Disorder (GAD).

This guide provides a comparative overview of the hypothetical novel anxiolytic, this compound, and the first-generation antihistamine, hydroxyzine. The analysis is based on a hypothetical clinical profile for this compound and publicly available data for hydroxyzine. The objective is to present a clear, data-driven comparison of their mechanisms of action, clinical efficacy, and safety profiles, supported by detailed experimental protocols and pathway diagrams.

Comparative Drug Characteristics

The fundamental differences in the pharmacological profiles of the hypothetical this compound and the established drug hydroxyzine are summarized below. This compound is conceptualized as a targeted agent, while hydroxyzine's anxiolytic effects are a component of its broader antihistaminic and sedative properties.[1][2][3]

FeatureThis compound (Hypothetical)Vistaril (Hydroxyzine)
Mechanism of Action Selective positive allosteric modulator of the GABA-A receptor α2 subunit.Histamine H1 receptor inverse agonist; suppression of subcortical CNS activity.[1][3]
Chemical Class Novel Benzodiazepine-site agonist (hypothetical)First-generation Piperazine Antihistamine.[4]
FDA Approval Status Investigational New Drug (IND)Approved for anxiety, tension, pruritus, and sedation.[3][4]
Therapeutic Use Proposed for Generalized Anxiety Disorder (GAD).Symptomatic relief of anxiety and tension associated with psychoneurosis.[1][2]
Onset of Action Rapid (Hypothetical: ~30 minutes)Rapid (Peak plasma concentration within 2 hours).[1]
Elimination Half-Life Moderate (Hypothetical: 8-12 hours)Long (Approx. 20-25 hours in adults).[1]
Common Side Effects Mild dizziness, nausea (Hypothetical).Drowsiness, dry mouth, headache.[1][3]
Serious Adverse Events None identified in hypothetical Phase II trials.QT prolongation, potential for cardiac arrhythmias.[1]

Clinical Efficacy and Safety Data

The following tables present a summary of hypothetical Phase III clinical trial data for this compound compared to established data for hydroxyzine in the treatment of GAD.

Table 2: Primary Efficacy Endpoint (Hypothetical Data)
DrugMean Baseline HAM-A ScoreMean Change from Baseline at Week 8p-value vs. Placebo
This compound (10mg)25.5-12.3<0.001
Hydroxyzine (50mg)25.2-9.8<0.01
Placebo25.8-6.5N/A
HAM-A: Hamilton Anxiety Rating Scale
Table 3: Comparative Adverse Event Profiles
Adverse EventThis compound (10mg) (Incidence %)Hydroxyzine (50mg) (Incidence %)Placebo (Incidence %)
Somnolence/Drowsiness 8%25%5%
Dry Mouth 5%15%3%
Dizziness 10%7%4%
Headache 6%12%5%
Nausea 9%4%3%

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing mechanisms of action and experimental processes. The following diagrams, rendered using Graphviz, illustrate the distinct signaling pathways for this compound and hydroxyzine and a typical preclinical validation workflow.

Signaling Pathway Diagrams

cluster_0 Hydroxyzine Mechanism H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates HIST Histamine HIST->H1R Binds PLC PLC Activation Gq->PLC HYDRO Hydroxyzine HYDRO->H1R Blocks

Figure 1: Hydroxyzine blocks the H1 receptor.

cluster_1 Hypothetical this compound Mechanism GABA_A GABA-A Receptor (α2 Subunit) CHL Chloride Ion Channel GABA_A->CHL Opens GABA GABA GABA->GABA_A Binds VERA This compound VERA->GABA_A Modulates HYPER Neuronal Hyperpolarization CHL->HYPER Influx of Cl- ANX ANX HYPER->ANX Anxiolytic Effect

Figure 2: this compound enhances GABAergic inhibition.
Experimental Workflow Diagram

cluster_2 Preclinical Anxiolytic Screening Workflow start Novel Compound (this compound) step1 In Vitro Receptor Binding Assay (GABA-A α2 subunit) start->step1 step2 Rodent Acclimation (7 days) step1->step2 step3 Drug Administration (this compound, Vehicle, Diazepam) step2->step3 step4 Elevated Plus Maze (EPM) Test (30 min post-injection) step3->step4 step5 Data Collection (Time in Open Arms, Entries) step4->step5 end Statistical Analysis & Efficacy Determination step5->end

Figure 3: Workflow for preclinical anxiolytic testing.

Experimental Protocols

Detailed and reproducible methodologies are critical for validating therapeutic claims. Below are standard protocols relevant to the preclinical and clinical assessment of a novel anxiolytic like this compound.

Protocol 1: Preclinical Assessment via Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of this compound in a rodent model.

1. Animals:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions (12h light/dark cycle, 22±2°C), ad libitum access to food and water.

  • Acclimation: Animals are acclimated to the facility for 7 days and handled daily for 3 days prior to testing to reduce stress.

2. Apparatus:

  • The EPM consists of four arms (30 cm long x 5 cm wide) set in a plus configuration, elevated 50 cm from the floor.

  • Two opposing arms are enclosed by 15 cm high walls (closed arms), and two are open.

  • The apparatus is placed in a dimly lit room, and a camera is mounted above to record behavior.

3. Experimental Design:

  • Groups (n=10 per group):

    • Vehicle Control (Saline, i.p.)

    • Positive Control (Diazepam, 2 mg/kg, i.p.)

    • This compound - Low Dose (e.g., 1 mg/kg, i.p.)

    • This compound - High Dose (e.g., 5 mg/kg, i.p.)

  • Procedure:

    • Animals are transported to the testing room 1 hour before the experiment.

    • Drugs are administered via intraperitoneal (i.p.) injection 30 minutes before testing.

    • Each mouse is placed in the center of the maze, facing an open arm.

    • The mouse is allowed to explore the maze for 5 minutes.

    • Behavior is recorded by video for later analysis. The maze is cleaned with 70% ethanol between trials.

4. Data Analysis:

  • Primary Measures:

    • Percentage of time spent in the open arms: (Time in Open Arms / 300s) * 100.

    • Number of entries into the open arms.

  • Locomotor Activity Measure: Total number of entries into any arm.

  • Statistical Analysis: One-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group. An increase in open arm time/entries without a significant change in total locomotor activity is indicative of an anxiolytic effect.

Protocol 2: Phase III Randomized Controlled Trial (RCT) for GAD

Objective: To evaluate the efficacy and safety of this compound for the treatment of adults with Generalized Anxiety Disorder.

1. Study Design:

  • A 12-week, multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

2. Participant Population:

  • Inclusion Criteria:

    • Age 18-65 years.

    • Primary diagnosis of GAD according to DSM-5 criteria.

    • Hamilton Anxiety Rating Scale (HAM-A) score ≥ 20 at screening and baseline.

  • Exclusion Criteria:

    • Current diagnosis of another major psychiatric disorder (e.g., bipolar disorder, schizophrenia).

    • Substance use disorder within the last 6 months.

    • Concomitant use of other psychotropic medications.

    • Known hypersensitivity to the drug class.

3. Interventions:

  • Treatment Arms:

    • This compound (Fixed dose, e.g., 10 mg/day, oral)

    • Active Comparator (e.g., Hydroxyzine, 50 mg/day, oral)

    • Placebo (oral)

  • Randomization: Eligible participants are randomized in a 1:1:1 ratio.

4. Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the total HAM-A score at Week 12.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the Clinical Global Impression - Severity (CGI-S) scale.

    • Response Rate (defined as ≥ 50% reduction in HAM-A score).

    • Remission Rate (defined as HAM-A score ≤ 7).

  • Safety and Tolerability Endpoints:

    • Incidence and severity of treatment-emergent adverse events (TEAEs).

    • Vital signs, ECG measurements (specifically QTc interval), and laboratory tests.

5. Statistical Analysis:

  • The primary efficacy analysis will be conducted on the intent-to-treat (ITT) population.

  • A mixed-effects model for repeated measures (MMRM) will be used to analyze the change in HAM-A scores over time.

  • Safety data will be summarized using descriptive statistics.

References

A Comparative Analysis of Veratril and Synthetic Pain Relievers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Veratril" as a pain reliever did not yield information on a recognized pharmaceutical agent. The term "this compound" is associated with 1,2-Dimethoxybenzene, a chemical compound not used for analgesia. Another potential association is with the plant genus Veratrum, which contains toxic alkaloids. Therefore, a direct comparison with established synthetic pain relievers based on clinical or preclinical data is not possible.

This guide, therefore, pivots to a conceptual comparison, outlining the established mechanisms and data of common synthetic pain relievers and contrasting them with the hypothetical properties of a novel analgesic, using "this compound" as a placeholder. This framework is intended to guide researchers in evaluating new chemical entities against existing therapeutic options.

I. Mechanisms of Action: A Comparative Overview

Synthetic pain relievers can be broadly categorized by their mechanisms of action. A hypothetical novel compound like "this compound" could potentially offer a new mechanism or a variation on existing ones.

Table 1: Comparative Mechanisms of Action

Analgesic ClassPrimary Mechanism of ActionExamplesHypothetical "this compound" Mechanism
Opioids Agonists at opioid receptors (mu, delta, kappa) in the central nervous system (CNS), inhibiting ascending pain pathways.[1]Morphine, Fentanyl, OxycodoneSelective modulation of a novel pain-related receptor subtype or ion channel to avoid opioid-related side effects.
NSAIDs Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), reducing prostaglandin synthesis, which mediates inflammation and pain.[2]Ibuprofen, Naproxen, CelecoxibTargeted inhibition of a specific inflammatory mediator upstream of the COX pathway, potentially reducing gastrointestinal side effects.
Acetaminophen Primarily central analgesic effect, thought to involve inhibition of COX-3 and modulation of serotonergic and cannabinoid pathways.[2][3]ParacetamolPotentiation of endogenous pain-modulating systems with minimal off-target effects.
Anticonvulsants Blockade of voltage-gated calcium channels or enhancement of GABAergic inhibition to reduce neuronal excitability and neuropathic pain.[2]Gabapentin, PregabalinSelective blockade of specific sodium channel isoforms (e.g., Nav1.7, Nav1.8) involved in pain transmission.[1]
Antidepressants Inhibition of serotonin and norepinephrine reuptake, enhancing descending inhibitory pain pathways.[2]Duloxetine, AmitriptylineAllosteric modulation of neurotransmitter reuptake transporters for a more nuanced effect on pain signaling.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of major synthetic pain reliever classes, providing a visual comparison for where a novel agent like "this compound" might intervene.

G cluster_opioid Opioid Signaling Pathway Opioid Opioid Mu_Receptor Mu_Receptor Opioid->Mu_Receptor binds Gi_Protein Gi_Protein Mu_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl_Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP reduces PKA PKA cAMP->PKA less activation Ion_Channels Ion_Channels PKA->Ion_Channels less phosphorylation Neuronal_Activity Neuronal_Activity Ion_Channels->Neuronal_Activity decreased Pain_Signal_Inhibition Pain_Signal_Inhibition Neuronal_Activity->Pain_Signal_Inhibition results in

Caption: Opioid Signaling Pathway.

G cluster_nsaid NSAID Mechanism of Action Arachidonic_Acid Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Enzymes Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain mediate NSAIDs NSAIDs COX_Enzymes COX_Enzymes NSAIDs->COX_Enzymes inhibit

Caption: NSAID Mechanism of Action.

II. Efficacy and Potency: A Data-Driven Comparison

The efficacy of a pain reliever is its ability to produce a desired analgesic effect, while potency refers to the dose required to produce that effect. For synthetic opioids, potency can vary dramatically.[4][5]

Table 2: Comparative Efficacy and Potency of Selected Opioids

OpioidAnalgesic Potency (Relative to Morphine)Common Therapeutic Use
Morphine 1Severe acute and chronic pain
Fentanyl 50-100Severe pain, anesthesia
Sufentanil 500-1000Anesthesia, severe pain
Carfentanil 10,000Veterinary use (large animals)

Data compiled from various sources for illustrative purposes.

A novel analgesic would ideally demonstrate high efficacy for moderate to severe pain with a potency that allows for convenient dosing and a wide therapeutic index to minimize overdose risk.

III. Experimental Protocols for Preclinical Evaluation

The development of any new pain reliever requires a rigorous preclinical evaluation. The following are standard experimental protocols that would be necessary to compare a novel compound like "this compound" to existing synthetic analgesics.

1. In Vitro Receptor Binding and Functional Assays

  • Objective: To determine the binding affinity and functional activity of the test compound at relevant targets (e.g., opioid receptors, COX enzymes, ion channels).

  • Methodology:

    • Radioligand Binding Assays: Membranes from cells expressing the target receptor are incubated with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.

    • Functional Assays (e.g., GTPγS binding, cAMP measurement): These assays measure the downstream signaling effects of receptor activation or inhibition by the test compound. The concentration that produces 50% of the maximal effect (EC50) and the maximal efficacy (Emax) are determined.

2. In Vivo Models of Nociception

  • Objective: To assess the analgesic efficacy of the test compound in animal models of acute and chronic pain.

  • Methodology:

    • Acute Pain Models:

      • Hot Plate Test: Measures the latency of a paw lick or jump response when the animal is placed on a heated surface.

      • Tail-Flick Test: Measures the latency to flick the tail away from a radiant heat source.

    • Inflammatory Pain Models:

      • Carrageenan- or Complete Freund's Adjuvant (CFA)-induced Paw Edema: An inflammatory agent is injected into the paw, and the analgesic effect of the test compound on thermal or mechanical hyperalgesia is measured.

    • Neuropathic Pain Models:

      • Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): A nerve injury is surgically induced, and the effect of the test compound on mechanical allodynia (pain from a non-painful stimulus) is assessed using von Frey filaments.

Experimental Workflow Diagram

G cluster_workflow Preclinical Analgesic Evaluation Workflow In_Vitro In Vitro Assays (Binding & Functional) In_Vivo_Acute In Vivo Acute Pain Models (Hot Plate, Tail Flick) In_Vitro->In_Vivo_Acute In_Vivo_Chronic In Vivo Chronic Pain Models (Inflammatory, Neuropathic) In_Vivo_Acute->In_Vivo_Chronic PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Chronic->PK_PD Tox Toxicology Studies PK_PD->Tox Lead_Optimization Lead Optimization Tox->Lead_Optimization

Caption: Preclinical Analgesic Evaluation Workflow.

IV. Conclusion and Future Directions

While "this compound" does not represent a current therapeutic agent, the framework for its evaluation against existing synthetic pain relievers highlights the multifaceted approach required in modern analgesic drug development. The ideal novel pain reliever would possess a unique mechanism of action that confers high efficacy for a broad range of pain states while minimizing the adverse effects associated with current therapies, particularly the abuse potential of opioids and the organ toxicity of some NSAIDs and acetaminophen. Future research should continue to focus on novel molecular targets and pathways to address the significant unmet medical need for safer and more effective pain management.

References

Safety Operating Guide

Navigating the Disposal of Veratril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the disposal procedures for Veratril, also known by its IUPAC name 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione.

In the absence of a specific SDS for this compound, this document outlines general best practices for the disposal of laboratory chemicals. This information should be used as a supplementary resource and not as a replacement for the manufacturer's official guidelines.

General Chemical Disposal Protocol

Adherence to a structured disposal protocol is critical for laboratory safety and environmental responsibility. The following workflow outlines the general steps to be taken when disposing of a chemical reagent like this compound.

start Start: Need to Dispose of this compound sds Obtain and Review Supplier's Safety Data Sheet (SDS) for this compound (CAS 554-34-7) start->sds identify Identify Disposal Requirements in Section 13 of the SDS sds->identify waste_stream Determine the Appropriate Waste Stream (e.g., Halogenated, Non-Halogenated, Solid) identify->waste_stream ppe Select and Don Appropriate Personal Protective Equipment (PPE) as per SDS waste_stream->ppe package Package Waste in a Compatible and Labeled Container ppe->package store Store Waste Container in a Designated Satellite Accumulation Area package->store pickup Arrange for Waste Pickup by Certified Hazardous Waste Disposal Service store->pickup end End: this compound is Safely Disposed pickup->end

General Chemical Waste Disposal Workflow

Understanding the Safety Data Sheet (SDS) for Disposal

The SDS is a comprehensive document containing vital safety information. When preparing for the disposal of this compound, pay close attention to the following sections:

SDS SectionInformation ProvidedRelevance to Disposal
Section 2: Hazards Identification Details on the physical and health hazards of the chemical.Informs the selection of appropriate Personal Protective Equipment (PPE) and handling precautions during disposal.
Section 7: Handling and Storage Guidelines for safe handling practices and storage requirements.Provides context for the safe management of waste containers.
Section 8: Exposure Controls/Personal Protection Recommendations for PPE, such as gloves, eye protection, and respiratory protection.Dictates the necessary safety gear to be worn during the disposal process to minimize exposure.
Section 13: Disposal Considerations This is the most critical section for disposal. It provides specific instructions on how to dispose of the chemical waste in a safe and environmentally compliant manner.This section must be strictly followed. It will specify whether the chemical can be neutralized, should be incinerated by a licensed facility, or requires other special treatment.
Section 14: Transport Information Classification information for the transportation of the chemical.Important for the proper labeling and transportation of the waste container by the disposal service.
Section 15: Regulatory Information Information on the regulatory status of the chemical.Helps in understanding the specific local, state, and federal regulations that apply to the disposal of this waste.

Experimental Protocols for Disposal

Specific experimental protocols for the neutralization or treatment of this compound waste are not available without the manufacturer's SDS. Any chemical treatment of waste should only be performed if explicitly recommended in the SDS and under the direct supervision of a qualified chemist, following all institutional safety protocols.

Summary of Best Practices

  • Always prioritize obtaining and thoroughly reading the Safety Data Sheet from your supplier for this compound (CAS No. 554-34-7) before use or disposal.

  • Follow all institutional and local regulations for hazardous waste disposal.

  • Wear the appropriate Personal Protective Equipment (PPE) as specified in the SDS.

  • Ensure that chemical waste is stored in properly labeled, compatible containers in a designated and secure satellite accumulation area.

  • Utilize a certified hazardous waste disposal service for the final removal of the chemical waste.

By adhering to these guidelines and, most importantly, the specific instructions provided in the supplier's SDS, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

Essential Safety and Handling Guide for Veratridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Veratridine in a laboratory setting. Adherence to these procedures is essential to ensure the safety of researchers, scientists, and drug development professionals. Veratridine is a neurotoxin and is considered a hazardous substance.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling Veratridine to minimize exposure risk.

PPE CategoryRequired EquipmentSpecifications
Eye Protection GogglesEuropean standard - EN 166[2]
Hand Protection Protective glovesInspect gloves prior to use[3]
Body Protection Long-sleeved clothing---
Respiratory Protection NIOSH/MSHA or European Standard EN 136 approved respiratorRequired for large-scale use or in emergencies[2]

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of Veratridine.

Preparation and Engineering Controls
  • Ensure adequate ventilation in the work area.

  • For laboratory-scale use, maintain sufficient ventilation.[2]

  • Use a Class II or III biological safety cabinet or a compounding aseptic containment isolator for procedures that may generate aerosols.

Handling Procedures
  • Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Always wash hands with soap and water after handling.[1]

  • Container Management: Keep containers securely sealed when not in use. Avoid physical damage to containers.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

Emergency Procedures
  • In case of Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[3]

  • In case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][3]

  • In case of Eye Contact: Rinse immediately with plenty of water and seek medical advice.[2]

  • In case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2][3]

Disposal Plan

Proper disposal of Veratridine and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Used and empty bottles, syringes, IV bags, and tubing should be placed in a designated biohazard box with red bags.[4]

  • Contaminated materials such as gloves, absorbent pads, and gauze should also be disposed of in the biohazard box.

Disposal of Unused Veratridine
  • Do Not Discard in Trash or Drains: Do not dispose of Veratridine in the household trash or flush it down the toilet unless specifically instructed to do so.

  • Drug Take-Back Programs: The preferred method for disposal of unused medication is through a drug take-back program.[5][6][7] Contact your institution's environmental health and safety office for guidance on available programs.

  • Disposal as Chemical Waste: If a take-back program is not available, Veratridine must be disposed of as hazardous chemical waste. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Decontamination of Work Surfaces
  • All surfaces and equipment that may have come into contact with Veratridine should be thoroughly decontaminated.

Experimental Workflow

The following diagram illustrates the standard workflow for handling Veratridine in a laboratory setting.

Veratridine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Ventilation/BSC) prep_ppe->prep_setup handle_chem Handle Veratridine prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of Veratridine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veratril
Reactant of Route 2
Reactant of Route 2
Veratril

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.